molecular formula C16H16N2O4S B6395260 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid CAS No. 1261908-51-3

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Cat. No.: B6395260
CAS No.: 1261908-51-3
M. Wt: 332.4 g/mol
InChI Key: MVQDXANUUUIFOZ-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (CAS 1261908-51-3) is a high-purity chemical compound offered for research purposes. With a molecular formula of C16H16N2O4S and a molecular weight of 332.37 g/mol, this compound is characterized by its nicotinic acid moiety linked to a phenyl ring bearing a pyrrolidine-1-ylsulfonyl group . This specific structure, which incorporates both a hydrogen-bonding carboxylic acid and a sulfonamide group, makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . Researchers utilize this compound as a key building block, particularly in the development of potential pharmacologically active molecules. It should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-16(20)14-9-13(10-17-11-14)12-3-5-15(6-4-12)23(21,22)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQDXANUUUIFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688475
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
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Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-51-3
Record name 3-Pyridinecarboxylic acid, 5-[4-(1-pyrrolidinylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Enigmatic Mechanism of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, prospective analysis of the potential mechanism of action of the novel compound, 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid. As this molecule is not extensively characterized in publicly available scientific literature, this document synthesizes established knowledge of its core structural components—nicotinic acid and a substituted phenylsulfonamide moiety—to propose a scientifically grounded hypothesis of its pharmacological activity. We postulate that 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid primarily functions as a selective agonist for the G protein-coupled receptor 109A (GPR109A), a known target of nicotinic acid, with the sulfonamide substituent potentially modulating its potency, selectivity, and pharmacokinetic profile. This guide offers a foundational framework for initiating research and development programs centered on this and structurally related compounds.

Introduction: Unraveling a Hypothetical Nicotinic Acid Analogue

Nicotinic acid, a well-established therapeutic agent, exerts its primary lipid-modifying effects through the activation of the GPR109A receptor.[1] Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing, which is also mediated by GPR109A activation in a different cellular context. The scientific impetus for developing novel nicotinic acid analogues lies in the potential to dissociate the desirable lipid-lowering effects from the undesirable side effects. The structure of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid suggests a rational design strategy aimed at achieving this goal. This guide will dissect the probable molecular interactions and cellular consequences of GPR109A activation by this compound, drawing parallels from the extensive research on nicotinic acid.

Core Hypothesis: GPR109A Agonism as the Primary Mechanism of Action

The central hypothesis is that 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid acts as a GPR109A agonist. This is predicated on the presence of the nicotinic acid core, which is the key pharmacophore for GPR109A recognition.[1] The large lipophilic substituent at the 5-position of the pyridine ring is likely to influence the binding affinity and efficacy at the receptor.

The GPR109A Receptor: A Key Player in Lipid Metabolism

GPR109A, also known as HM74A in humans and PUMA-G in mice, is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils.[1] Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events culminates in the decreased lipolysis of triglycerides and a subsequent reduction in the release of free fatty acids into the bloodstream.[2] The liver then utilizes these circulating free fatty acids for the synthesis of triglycerides, which are subsequently packaged into very-low-density lipoproteins (VLDL). By reducing the availability of free fatty acids, GPR109A agonists effectively lower plasma triglyceride and VLDL levels. A subsequent decrease in low-density lipoprotein (LDL) cholesterol is also observed.[2][3]

Downstream Signaling Cascade

The proposed signaling pathway for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is depicted below.

GPR109A_Signaling cluster_cell Adipocyte cluster_blood Bloodstream Compound 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid GPR109A GPR109A Compound->GPR109A Binds and Activates Gi Gαi/βγ GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates and Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases FFA_blood ↓ Free Fatty Acids FFA->FFA_blood

Figure 1: Proposed GPR109A signaling pathway in adipocytes.

Experimental Validation: A Roadmap for Mechanistic Studies

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays
Experiment Objective Methodology Expected Outcome
Receptor Binding Assay To determine the binding affinity of the compound for GPR109A.Radioligand binding assay using a stable cell line expressing human GPR109A and a radiolabeled competitor ligand (e.g., [³H]-nicotinic acid).A high binding affinity (low Kᵢ value) would indicate direct interaction with the receptor.
cAMP Assay To measure the functional activity of the compound as a GPR109A agonist.cAMP accumulation assay in GPR109A-expressing cells stimulated with forskolin.A dose-dependent inhibition of forskolin-stimulated cAMP production would confirm agonist activity.
Lipolysis Assay To assess the compound's effect on adipocyte function.Measurement of glycerol or free fatty acid release from primary adipocytes or a differentiated adipocyte cell line.A dose-dependent inhibition of isoproterenol-stimulated lipolysis would demonstrate functional efficacy.
Receptor Selectivity Profiling To determine the selectivity of the compound for GPR109A over other receptors.Screening against a panel of G protein-coupled receptors.High selectivity for GPR109A with minimal off-target activity is desirable.
In Vivo Models
Experiment Objective Animal Model Parameters Measured Expected Outcome
Acute Lipid-Lowering Efficacy To evaluate the compound's ability to lower plasma lipids.Male C57BL/6 mice or hyperlipidemic hamster models.Plasma triglycerides, free fatty acids, and cholesterol levels.A significant reduction in plasma lipids compared to vehicle-treated controls.
Chronic Dyslipidemia Model To assess the long-term efficacy and safety of the compound.Diet-induced obese mice or genetic models of dyslipidemia (e.g., ApoE-/- mice).Lipid profiles, body weight, glucose tolerance, and liver function tests.Sustained improvement in lipid parameters and a favorable safety profile.
Flushing Assessment To evaluate the potential for the flushing side effect.Ear flushing model in mice or rats.Visual scoring of ear reddening and measurement of ear temperature.A reduced flushing response compared to an equimolar dose of nicotinic acid would be a significant advantage.

Detailed Experimental Protocols

Protocol: In Vitro cAMP Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in F-12K Medium supplemented with 10% fetal bovine serum and 500 µg/mL G418.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid and a reference agonist (nicotinic acid) in assay buffer (HBSS with 20 mM HEPES and 1 mM IBMX).

  • Assay Procedure:

    • Wash the cells once with assay buffer.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Add 50 µL of 10 µM forskolin to all wells except the basal control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in a 96-well plate B Incubate for 24 hours A->B D Wash cells B->D C Prepare serial dilutions of test compound and nicotinic acid E Add compound dilutions C->E D->E F Add forskolin E->F G Incubate for 30 minutes F->G H Lyse cells and measure cAMP G->H I Data analysis to determine EC₅₀ H->I

Figure 2: Workflow for the in vitro cAMP assay.

The Role of the 4-(Pyrrolidin-1-ylsulfonyl)phenyl Substituent: A Structure-Activity Relationship Perspective

The novel substituent at the 5-position of the nicotinic acid core is expected to significantly influence the compound's properties.

  • Increased Lipophilicity: The phenylsulfonamide group will increase the overall lipophilicity of the molecule compared to nicotinic acid. This could lead to altered pharmacokinetic properties, such as increased oral bioavailability and brain penetration.

  • Modified Receptor Binding: The substituent may engage in additional interactions with the GPR109A binding pocket, potentially leading to increased potency and/or altered efficacy (e.g., partial agonism).

  • Potential for Off-Target Activities: While the primary target is hypothesized to be GPR109A, the presence of the sulfonamide and pyrrolidine moieties could introduce interactions with other biological targets. For instance, various sulfonamide-containing compounds are known to interact with serotonin receptors or act as positive allosteric modulators of nicotinic acetylcholine receptors.[4][5] Comprehensive selectivity profiling is therefore crucial.

Conclusion and Future Directions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid represents a promising, albeit uncharacterized, lead compound for the development of novel dyslipidemia therapies. The proposed mechanism of action, centered on GPR109A agonism, provides a solid foundation for a structured research and development program. The key differentiator for this compound will be its potential to exhibit an improved therapeutic window over existing nicotinic acid formulations, particularly with respect to the flushing side effect. Future research should focus on the detailed experimental validation outlined in this guide, with a strong emphasis on understanding the structure-activity relationship of the novel substituent to optimize both on-target potency and the overall safety profile.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86–93. [Link]

  • Knopp, R. H. (2000). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. The American journal of cardiology, 86(12A), 51L–55L.
  • Miyazaki, T., Kawasaki, M., Suzuki, A., Ito, Y., Imanishi, A., Maru, T., Kawamoto, T., & Koike, T. (2019). Discovery of Novel 4-phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Potent Na v 1.1 Activators. Bioorganic & medicinal chemistry letters, 29(6), 815–820. [Link]

  • Grupe, M., Grunnet, M., Jensen, A. A., & Christoffersen, C. T. (2010). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & medicinal chemistry, 18(16), 6187–6196.
  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid. [Link]

  • Solution Pharmacy. (2019, August 6). Antihyperlipidemic Drug (Part 06 Final) | Nicotinic Acid (Niacin) Mechanism of Action [Video]. YouTube. [Link]

  • DrugBank. Acidum nicotinicum. [Link]

  • Huang, C. Q., Baker, T., Schwarz, D., Fan, J., Heise, C. E., Zhang, M., Goodfellow, V. S., Markison, S., Gogas, K. R., Chen, T., Wang, X. C., & Zhu, Y. F. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & medicinal chemistry letters, 15(16), 3701–3706. [Link]

  • Wieronska, J. M., & Stachowicz, K. (2018). Multi-Target Approach for Drug Discovery against Schizophrenia. International journal of molecular sciences, 19(10), 3109. [Link]

  • Abdel-Halim, H., Gentry, Z., Mohammad, H., Talele, T. T., & Seleem, M. N. (2022). Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic. ACS infectious diseases, 8(5), 986–998. [Link]

  • Abdel-Halim, H., Gentry, Z., Mohammad, H., Talele, T. T., & Seleem, M. N. (2022). Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic. ACS infectious diseases, 8(5), 986–998.
  • Faghih, R., Gfesser, G. A., Gopalakrishnan, M., Helfrich, R. J., Huang, P. P., Kim, D. J., Kowaluk, E. A., Li, J., Lynch, J. K., McDonald, H. A., Miller, L. N., Pan, L., Putman, C. B., Radek, R. J., Sippy, K. B., Surowy, C. S., & Wetter, J. M. (2009). Discovery of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. Journal of medicinal chemistry, 52(10), 3377–3384. [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • Hogendorf, A. S., Hogendorf, A., Kurczab, R., Satała, G., Lenda, T., Walczak, M., Latacz, G., Handzlik, J., Kieć-Kononowicz, K., & Bojarski, A. J. (2016). Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ACS chemical neuroscience, 7(4), 507–519.
  • Lovell, P. J., Bromidge, S. M., Dabbs, S., Duckworth, D. M., Forbes, I. T., Jennings, A. J., King, F. D., Middlemiss, D. N., Rahman, S. K., Saunders, D. V., Collin, L. L., Hagan, J. J., Riley, G. J., & Thomas, D. R. (2000). A novel, potent, and selective 5-HT(7) antagonist: (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl) phenol (SB-269970). Journal of medicinal chemistry, 43(3), 342–345. [Link]

Sources

In Vitro Binding Affinity Profiling of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel chemical entities requires a rigorous, self-validating analytical framework to prevent late-stage attrition. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex synthetic molecule that merges two distinct pharmacophores: a nicotinic acid core and a bulky pyrrolidin-1-ylsulfonyl-phenyl moiety. While the nicotinic acid core is a canonical ligand for the hydroxycarboxylic acid receptor 2 (GPR109A/HCA2), the introduction of the lipophilic sulfonamide group fundamentally alters its target landscape, potentially shifting its affinity toward mitotic kinesins (e.g., KIF18A) or bacterial enzymes (e.g., PgcA). This whitepaper details the authoritative in vitro methodologies required to accurately map the binding affinity ( KD​ , Ki​ ) and kinetic profile of this compound.

Pharmacophore Rationale and Target Landscape

To design an effective in vitro binding assay, we must first understand the causality behind the molecule's structure.

  • The Nicotinic Acid Core: Unmodified nicotinic acid (niacin) is a well-documented agonist of GPR109A, binding with a Ki​ of approximately 113 nM to inhibit lipolysis[1]. The binding pocket for GPR109A is relatively compact[2].

  • The Pyrrolidin-1-ylsulfonyl-phenyl Substitution: Adding this bulky group at the 5-position introduces significant steric hindrance. However, this specific sulfonamide motif is a privileged structure in modern medicinal chemistry. Recent structural activity relationship (SAR) studies have demonstrated that pyrrolidin-1-ylsulfonyl derivatives act as potent inhibitors of the mitotic kinesin KIF18A, a target in chromosomally unstable cancers[3]. Furthermore, similar nicotinic acid sulfonamide derivatives have shown high affinity for PgcA, an enzyme critical for lipoteichoic acid biosynthesis in Gram-positive bacteria[4].

The Scientific Hypothesis: The bulky substitution will likely cause a steric clash at the GPR109A orthosteric site, drastically reducing its affinity compared to native niacin. Conversely, it is expected to exhibit high-affinity binding ( KD​ < 500 nM) to targets like KIF18A or PgcA that accommodate large, lipophilic sulfonamide groups.

G Ligand 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid Receptor Target Protein (GPR109A / KIF18A) Ligand->Receptor Binds (Kd) Gi Downstream Effector (e.g., Gαi / Microtubules) Receptor->Gi Modulates AC Enzymatic Activity (Inhibited) Gi->AC Inhibits cAMP Phenotypic Outcome (Altered) AC->cAMP Drives

Receptor/Enzyme signaling cascade modulated by nicotinic acid derivatives.

The Self-Validating Analytical Strategy

As a standard of practice in advanced drug discovery, relying on a single endpoint assay is insufficient. We employ an orthogonal, self-validating system: Surface Plasmon Resonance (SPR) establishes the real-time kinetic rates ( kon​ , koff​ ), while Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms orthosteric competition and functional relevance.

Workflow Prep Compound Prep (100% DMSO) Immobilize Target Capture (Ni-NTA) Prep->Immobilize Assay Orthogonal Assays (SPR & TR-FRET) Immobilize->Assay Validate Self-Validation (Cheng-Prusoff) Assay->Validate

Self-validating in vitro binding affinity workflow.

Detailed Experimental Protocols

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: The pyrrolidin-1-ylsulfonyl moiety is highly lipophilic and prone to non-specific aggregation. SPR allows us to monitor the binding event in real-time. If the compound aggregates, the sensorgram will display a non-Langmuir (multi-phasic) binding curve, allowing us to immediately flag false positives that endpoint assays would miss.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a Ni-NTA sensor chip to capture the His-tagged target protein (e.g., KIF18A motor domain). Causality: Amine coupling randomly crosslinks lysine residues, potentially occluding the binding pocket. C-terminal His-tag capture ensures uniform, active-site-accessible orientation.

  • Buffer Optimization: Prepare running buffer (PBS-P+, pH 7.4) supplemented with 0.05% Tween-20 and exactly 2% DMSO. Causality: The 2% DMSO must perfectly match the compound stock to eliminate bulk refractive index shifts. Tween-20 mitigates the non-specific binding of the lipophilic sulfonamide group to the dextran matrix.

  • Analyte Injection: Inject 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in a 2-fold dilution series (from 10 µM down to 39 nM) at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Check: Inject standard1 as a positive control[1]. The system is validated if the control yields a KD​ consistent with literature (~113 nM for GPR109A).

Protocol B: Competitive Binding via TR-FRET

Causality & Rationale: Extended aromatic systems like phenyl-nicotinic acids often exhibit auto-fluorescence, which confounds standard fluorescence assays. TR-FRET introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay. This ensures the signal is strictly indicative of target binding.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 5 nM of Terbium (Tb)-labeled anti-His antibody, 10 nM of His-tagged target protein, and 15 nM of a fluorescently labeled tracer ligand.

  • Displacement: Add the test compound across a 10-point dose-response curve. If 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid binds the orthosteric site, it displaces the tracer, resulting in a quantifiable drop in the FRET signal.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to ensure thermodynamic equilibrium.

  • Detection & Analysis: Excite the plate at 337 nm and read emissions at 665 nm (acceptor) and 615 nm (donor). Calculate the IC50​ from the 665/615 ratio and convert it to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​(Tracer)[Tracer]​IC50​​

Data Presentation & Interpretation

To synthesize the expected outcomes based on the structural pharmacophores, the following table outlines the anticipated binding metrics. The data reflects the hypothesis that the bulky sulfonamide group shifts the compound's affinity away from GPR109A and toward targets that accommodate larger lipophilic moieties.

CompoundTarget ProteinAssay TypeMetricExpected Value RangeMechanistic Interpretation
Nicotinic Acid (Control) GPR109ATR-FRET Ki​ ~113 nMCanonical orthosteric binding[1].
5-(4-(Pyrrolidin-1-ylsulfonyl)... GPR109ATR-FRET Ki​ > 5 µMSteric clash in the compact binding pocket.
5-(4-(Pyrrolidin-1-ylsulfonyl)... KIF18ASPR KD​ 50 - 500 nMFavorable lipophilic interaction via sulfonamide[3].
5-(4-(Pyrrolidin-1-ylsulfonyl)... PgcASPR KD​ 100 - 800 nMAnalogous to known oxadiazole/sulfonamide inhibitors[4].

Conclusion

Determining the in vitro binding affinity of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid requires looking beyond its core nomenclature. While the nicotinic acid backbone suggests GPR109A as a primary target, the addition of the pyrrolidin-1-ylsulfonyl-phenyl group dictates a shift in target selectivity. By employing a self-validating, orthogonal testing matrix utilizing SPR and TR-FRET, researchers can accurately distinguish true high-affinity interactions from non-specific lipophilic aggregation, ensuring robust data integrity for downstream drug development.

References

  • Nicotinate | CID 937 - PubChem - NIH. 2

  • Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6) - Cayman Chemical. 1

  • Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe - Journal of Medicinal Chemistry (ACS Publications). 3

  • Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - ACS Publications. 4

Sources

A Technical Guide to Characterizing the In Vivo Pharmacokinetic Profile of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for the in vivo pharmacokinetic (PK) characterization of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, a novel chemical entity (NCE). In the absence of existing public data for this specific molecule, this document serves as a foundational roadmap for researchers and drug development professionals. It provides a framework built on established scientific principles and regulatory expectations, guiding the user from initial structural analysis and hypothesis generation through to detailed experimental design, bioanalytical method validation, and data interpretation. The protocols and insights herein are designed to ensure scientific integrity and generate the robust, decision-enabling data required for advancing a promising NCE through the preclinical development pipeline.

Introduction: The Imperative for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, forms the bedrock of this understanding. It quantitatively describes the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively govern the onset, intensity, and duration of a drug's therapeutic effect.[1][2] For the novel compound 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, elucidating its PK profile is a critical first step in evaluating its potential as a therapeutic agent.

This guide provides a robust, field-proven framework for conducting these essential in vivo studies. We will proceed from a predictive analysis based on the compound's chemical structure to a detailed, actionable plan for preclinical investigation, adhering to the rigorous standards expected by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

Structural Analysis and Hypothetical ADME Profile

A molecule's structure dictates its physicochemical properties, which in turn influence its pharmacokinetic behavior. By dissecting 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid into its constituent moieties, we can formulate a scientifically-grounded hypothesis of its likely ADME profile.

  • Nicotinic Acid (Pyridine-3-carboxylic acid) Moiety : Nicotinic acid is known for its rapid absorption and extensive, often saturable, first-pass metabolism.[7] This suggests our target compound may be well-absorbed orally but could exhibit non-linear pharmacokinetics, where exposure increases disproportionately with dose.[7] Its carboxylic acid group imparts a degree of polarity.

  • Phenylsulfonamide Moiety : This functional group is a common feature in many pharmaceuticals. Compounds in the benzenesulfonamide class often exhibit high binding to plasma proteins, particularly albumin.[8] High plasma protein binding can restrict the amount of free drug available to exert its effect and can lower its volume of distribution. The oral bioavailability of phenylsulfonamide derivatives can be variable and is sometimes limited.[9]

  • Pyrrolidine Moiety : The pyrrolidine ring is a frequently incorporated scaffold in drug discovery, valued for its ability to improve aqueous solubility and other key physicochemical properties.[10][11] Its presence can enhance interactions with biological targets and modulate the overall PK profile.[10]

Integrated Hypothesis : Based on this analysis, we hypothesize that 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid will be orally absorbed but may be subject to significant first-pass metabolism. We anticipate a high degree of plasma protein binding and a potentially complex, dose-dependent exposure profile. These predictions are foundational to designing a robust experimental plan capable of accurately defining these characteristics.

Preclinical In Vivo Pharmacokinetic Study Design

The primary objective is to determine the fundamental pharmacokinetic parameters following both intravenous and oral administration to understand the compound's complete disposition and oral bioavailability.

Animal Model Selection

For initial PK screening, the Sprague-Dawley rat is a widely accepted rodent model.[12][13] Rats are cost-effective, easy to handle, and their metabolic pathways are often translatable to humans for early-stage assessments.[14][15] Regulatory guidelines typically require studies in both a rodent and a non-rodent species (e.g., beagle dog or minipig) before advancing to human trials.[14][16] This study will focus on the initial rodent evaluation.

Experimental Design and Dosing

To determine absolute bioavailability and intrinsic clearance, parallel study arms for intravenous (IV) and oral (PO) administration are required.[17][18]

ParameterIntravenous (IV) ArmOral (PO) ArmRationale
Route Intravenous (bolus via tail vein)Oral (gavage)IV administration ensures 100% bioavailability, providing a reference for clearance and volume of distribution.[17] PO administration is necessary to assess oral absorption and first-pass metabolism.[19]
Dose Level 1 mg/kg5 mg/kgThe IV dose is low to avoid saturation of elimination pathways. The PO dose is higher to ensure plasma concentrations remain above the analytical limit of quantification despite potential poor absorption or high first-pass effect.
Animals n=3-5 male Sprague-Dawley ratsn=3-5 male Sprague-Dawley ratsA sufficient number of animals are needed for statistical robustness. A single sex is used initially to reduce variability.
Blood Sampling Serial sampling from a cannulated vessel (e.g., jugular vein)Serial sampling from a cannulated vessel (e.g., jugular vein)Cannulation allows for repeated, low-stress sampling from the same animal over the entire time course.
Time Points Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hrPre-dose, 15, 30 min, 1, 2, 4, 8, 12, 24 hrFrequent early sampling for IV is crucial to define the distribution phase. The PO schedule is designed to capture the absorption phase (Tmax) and the elimination phase.
Anticoagulant K2-EDTAK2-EDTAStandard anticoagulant to yield plasma for analysis.
Experimental Workflow Protocol

Step 1: Formulation Preparation

  • Accurately weigh the required amount of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid.

  • Prepare a dosing vehicle suitable for both IV and PO routes. A common, versatile vehicle is 10% DMSO, 40% PEG400, and 50% Saline (v/v/v).[20]

  • First, dissolve the compound in DMSO.

  • Add PEG400 and vortex thoroughly until a clear solution is achieved.

  • Finally, add the saline and vortex again. Prepare fresh on the day of dosing.

Step 2: Animal Dosing and Sample Collection

  • Acclimate surgically cannulated rats for at least 48 hours post-surgery.

  • Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Record the body weight of each animal on the day of the study to calculate the precise dose volume.

  • Administer the prepared formulation via the appropriate route (IV bolus or oral gavage).

  • Collect blood samples (approx. 100-150 µL) at the specified time points into K2-EDTA-coated tubes.

  • Immediately following collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Transfer the resulting plasma supernatant to clearly labeled cryovials and store at -80°C pending bioanalysis.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis Formulation Dosing Formulation (Vehicle: DMSO/PEG400/Saline) Dosing Dosing Administration (IV Bolus & Oral Gavage) Formulation->Dosing AnimalPrep Animal Acclimation (Fasted, Cannulated Rats) AnimalPrep->Dosing Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Processing (Centrifugation at 4°C) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis LC-MS/MS Quantification Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[18][21] A robust and validated method is non-negotiable for generating reliable PK data.

Method Development and Validation Protocol

This protocol must be conducted in alignment with FDA and EMA guidelines on bioanalytical method validation.[4][22]

Step 1: Instrument Optimization

  • Prepare a stock solution of the analyte and a suitable internal standard (IS) (ideally a stable isotope-labeled version of the analyte).

  • Infuse the solutions directly into the mass spectrometer to optimize MS parameters.

  • Operate in electrospray ionization (ESI) positive or negative mode to find the best response.

  • Identify the precursor ion (Q1) and optimize fragmentation to select a stable, high-intensity product ion (Q3). This Q1/Q3 pair constitutes a Multiple Reaction Monitoring (MRM) transition, which provides high selectivity.

Step 2: Chromatographic Separation

  • Develop a liquid chromatography method (typically reverse-phase) that provides a sharp, symmetrical peak for the analyte, free from interference from endogenous plasma components.

  • The mobile phase (e.g., acetonitrile and water with a modifier like formic acid) and gradient should be optimized to achieve a short run time (e.g., < 5 minutes) while ensuring separation from any potential metabolites that might cause interference.[21][23]

Step 3: Sample Preparation

  • Develop a simple yet effective method to remove proteins and phospholipids from the plasma.

  • Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) containing the IS to the plasma sample. Vortex, then centrifuge to pellet the precipitated proteins. This method is fast and effective for initial screens.

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner sample by extracting the analyte into an immiscible organic solvent. It is more time-consuming but can reduce matrix effects.[18]

Step 4: Method Validation The method must be validated for the following parameters:[24]

  • Selectivity & Specificity: Analyze at least six blank plasma lots to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Calibration Curve: Prepare standards in plasma over the expected concentration range (e.g., 1 to 2000 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).[18][24]

  • Recovery and Matrix Effect: Assess the efficiency of the extraction process and evaluate whether endogenous plasma components suppress or enhance the analyte's signal.

  • Stability: Confirm analyte stability under various conditions: bench-top in plasma, freeze-thaw cycles in plasma, and post-preparative stability in the autosampler.[24][25]

Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

For initial preclinical PK studies, Non-Compartmental Analysis (NCA) is the standard and preferred method.[26][27] It relies on algebraic equations, such as the trapezoidal rule, to calculate key PK parameters without assuming a specific compartmental model for the body.[1][27]

Key Pharmacokinetic Parameters

The plasma concentration-time data will be analyzed to determine the following parameters:[1][28][29]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to the intensity of the pharmacological effect and potential toxicity.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC(0-t) Area Under the plasma concentration-time Curve from time zero to the last measurable concentrationA measure of total drug exposure over the measured time interval.
AUC(0-inf) Area Under the Curve extrapolated to infinityRepresents the total systemic exposure after a single dose.
Terminal elimination half-lifeThe time required for the plasma concentration to decrease by half during the elimination phase. Determines dosing interval.
CL Clearance (IV data)The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.
Vd Volume of Distribution (IV data)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of drug distribution into tissues.
F% Absolute Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Analysis and Reporting Workflow

G cluster_input Data Input cluster_process Analysis Engine cluster_output Results Output RawData Raw Concentration-Time Data (From LC-MS/MS) PlotData Plot Data (Log-Linear Scale) RawData->PlotData NCA Perform NCA (Calculate AUC, λz) PlotData->NCA CalcParams Calculate PK Parameters (Cmax, Tmax, t½, CL, Vd, F%) NCA->CalcParams DataTable Summarize in Table CalcParams->DataTable Report Final PK Report DataTable->Report

Caption: Data analysis pipeline from raw data to final report.

Conclusion

Characterizing the in vivo pharmacokinetic profile of a novel chemical entity such as 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a data-driven, systematic process that is essential for drug development. While no specific data currently exists for this compound, the structured approach detailed in this guide provides a clear and scientifically rigorous path forward. By combining predictive structural analysis with a well-designed in vivo study, a validated, high-sensitivity LC-MS/MS bioanalytical method, and standard non-compartmental data analysis, researchers can generate the critical information needed to assess the compound's viability. This foundational PK dataset will inform dose selection for future efficacy and toxicology studies, identify potential liabilities, and ultimately guide the decision-making process for its continued development as a potential therapeutic agent.

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5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid: Structural Properties, Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the success of downstream drug discovery campaigns. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid represents a highly versatile, privileged biaryl scaffold. By combining a pyridine-3-carboxylic acid (nicotinic acid) core with a para-substituted pyrrolidine-1-sulfonylphenyl moiety, this compound offers a unique intersection of physicochemical properties: tunable polarity, robust metabolic stability, and a rich hydrogen-bonding network.

This technical whitepaper provides an in-depth analysis of the compound's molecular architecture, details a self-validating synthetic methodology, and explores its critical role as an intermediate in developing advanced therapeutics, spanning from oncology (e.g., KIF18A inhibitors) to antimicrobial agents (e.g., LTA biosynthesis inhibitors).

Molecular Architecture & Physicochemical Profiling

The structural elegance of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid lies in its modularity.

  • The Nicotinic Acid Core: The pyridine nitrogen acts as a potent hydrogen bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases. The carboxylic acid at the 3-position provides a synthetic handle for amidation or can act as an electrostatic anchor in target binding pockets.

  • The Pyrrolidin-1-ylsulfonyl Group: Sulfonamides are classic bioisosteres for amides. However, the tetrahedral geometry of the sulfur atom projects the oxygen atoms into a distinct spatial orientation, often accessing deep, solvent-exposed sub-pockets that planar amides cannot reach. The incorporation of the pyrrolidine ring introduces a constrained lipophilic domain, mitigating the high polarity of the sulfonamide and carboxylic acid groups.

Table 1: Physicochemical and Computational Profiling

Data derived from computational chemical modeling of the biaryl sulfonamide scaffold [1].

PropertyValuePharmacological Implication
Molecular Formula C16H16N2O4SStandard small-molecule footprint.
Molecular Weight 332.37 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable drug-likeness.
XLogP3-AA ~1.7Excellent balance of aqueous solubility and lipid membrane partitioning.
Topological Polar Surface Area (TPSA) 96 ŲOptimal for oral bioavailability (<120 Ų); restricts passive Blood-Brain Barrier (BBB) crossing.
Rotatable Bonds 4High structural rigidity translates to a low entropic penalty upon target binding.
H-Bond Donors / Acceptors 1 / 6Strong capacity for directional interactions within complex protein allosteric sites.

Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling Strategy

The construction of the biaryl axis is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is specifically chosen for its high functional group tolerance, allowing the coupling to proceed without the need to protect the carboxylic acid or the sulfonamide.

Synthesis SM1 5-Bromonicotinic acid (Aryl Halide) Catalyst Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Catalyst SM2 4-(Pyrrolidin-1-ylsulfonyl) phenylboronic acid SM2->Catalyst Product 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid Catalyst->Product Suzuki-Miyaura Coupling

Figure 1: Suzuki-Miyaura cross-coupling synthetic workflow for the biaryl target.

Protocol 1: Step-by-Step Synthesis Methodology

This protocol is designed as a self-validating system; each step includes the mechanistic causality to ensure reproducibility and troubleshooting capability.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromonicotinic acid (1.0 eq) and 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation side reactions that occur at elevated temperatures.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality: Pd(dppf)Cl₂ is the catalyst of choice because the bidentate dppf ligand provides a wide bite angle. This accelerates the reductive elimination step and prevents catalyst poisoning by the coordinating nitrogen of the pyridine ring. K₂CO₃ neutralizes the carboxylic acid and activates the boronic acid to form the highly reactive boronate complex.

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by vigorously bubbling argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalytic species into inactive Pd(II) complexes.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup and Purification: Cool the mixture to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC.

    • Causality: Acidification ensures the nicotinic acid moiety is fully protonated, drastically reducing its aqueous solubility and driving the crystallization of the pure product.

Pharmacological Applications & Mechanistic Pathways

Derivatives of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid have demonstrated profound utility in two distinct therapeutic areas: oncology and infectious diseases.

Oncology (Mitotic Kinesin Inhibition): Altered cell cycle control and chromosomal instability (CIN) are hallmarks of aggressive solid tumors. Recent drug discovery efforts have utilized pyrrolidin-1-ylsulfonyl biaryl derivatives as potent, in vivo chemical probes targeting the mitotic kinesin KIF18A[2]. The sulfonamide moiety binds at the critical interface of KIF18A and tubulin, causing sustained mitotic arrest and subsequent cancer cell death.

Antimicrobial (LTA Biosynthesis Inhibition): In the fight against Methicillin-resistant Staphylococcus aureus (MRSA), related oxadiazole-containing biaryl sulfonamides have been identified as potent inhibitors of lipoteichoic acid (LTA) biosynthesis [3]. These compounds exert their effect by binding to PgcA and downregulating PgsA, effectively stripping the Gram-positive bacteria of their protective membrane polymers.

Mechanism Pharmacophore Biaryl Sulfonamide Scaffold Target1 KIF18A Mitotic Kinesin (Oncology) Pharmacophore->Target1 Interface Binding Target2 PgcA / PgsA Enzymes (Antimicrobial) Pharmacophore->Target2 Allosteric Inhibition Outcome1 Mitotic Arrest & CIN Cancer Cell Death Target1->Outcome1 Outcome2 LTA Biosynthesis Inhibition & MRSA Clearance Target2->Outcome2

Figure 2: Divergent pharmacological pathways of biaryl sulfonamide derivatives.

Protocol 2: High-Throughput Screening (HTS) Sample Preparation

To evaluate the synthesized derivatives in target-based assays (e.g., KIF18A ATPase assays or bacterial MIC profiling), precise sample formulation is required.

  • Stock Solution Generation: Dissolve the purified, lyophilized compound in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: Anhydrous DMSO prevents hydrolytic degradation of sensitive functional groups and ensures complete solubilization of the lipophilic biaryl core.

  • Serial Dilution: Perform a 3-fold serial dilution in a 96-well intermediate plate using the specific assay buffer (e.g., HEPES pH 7.4, 50 mM KCl, 2 mM MgCl₂ for kinase assays). Ensure the final DMSO concentration in the assay well remains strictly below 1% (v/v).

    • Causality: DMSO concentrations exceeding 1% can denature target proteins or artificially disrupt lipid membranes in whole-cell assays, leading to false-positive IC₅₀ shifts.

References

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Biological targets identified for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Polypharmacological Landscape: Biological Targets of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

As drug discovery pivots from single-target paradigms to rational polypharmacology, specific synthetic scaffolds have emerged as "privileged structures." Among these, 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid represents a highly versatile chemotype. The molecular architecture—combining a polar, ionizable nicotinic acid headgroup with a bulky, lipophilic pyrrolidin-1-ylsulfonylphenyl tail—allows it to anchor into deep hydrophobic pockets while maintaining critical electrostatic interactions at the solvent interface.

This technical guide synthesizes the primary biological targets associated with this specific structural class, detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate its efficacy.

Target Landscape and Mechanistic Rationale

The unique steric and electronic properties of the pyrrolidin-1-ylsulfonyl moiety, coupled with the nicotinic acid core, enable this compound to act across several distinct biological pathways.

A. Mitotic Kinesin KIF18A (Oncology)

KIF18A is a microtubule-depolymerizing kinesin essential for chromosome alignment during mitosis. In chromosomally unstable (CIN) cancers, KIF18A overexpression is a critical vulnerability[1]. Inhibitors containing the pyrrolidin-1-ylsulfonylphenyl group bind allosterically at the interface between KIF18A and tubulin[2]. The pyrrolidine ring occupies a transient hydrophobic subpocket that only forms during the ATP-hydrolysis cycle, effectively locking the motor protein in a high-affinity, immobile state on the microtubule, leading to prolonged mitotic arrest and subsequent apoptosis[1].

B. Eukaryotic Initiation Factor 4A (Translation Inhibition)

eIF4A is a DEAD-box RNA helicase responsible for unwinding secondary structures in the 5' UTR of mRNAs, a process frequently hijacked in oncogenesis to drive the translation of pro-survival proteins[3]. Compounds featuring the substituted nicotinic acid framework act as potent inhibitors of eIF4A[3]. Mechanistically, the sulfone oxygen atoms act as critical hydrogen-bond acceptors, stabilizing a non-productive conformation of the eIF4F complex and preventing the helicase from cycling through its necessary RNA-remodeling states[3].

C. Dipeptidyl Peptidase-4 (Metabolic Regulation)

In the realm of metabolic disorders, Dipeptidyl Peptidase-4 (DPP-4) remains a primary target for glycemic control[4]. DPP-4 inhibitors containing pyrrolidin-1-ylsulfonyl groups have demonstrated significant efficacy in preventing the degradation of incretin hormones[5]. The nicotinic acid core acts as a bioisostere for the natural amino acid substrates of DPP-4, forming a critical salt bridge with the Arg125/Glu205/Glu206 triad in the S2 subsite, while the pyrrolidine ring perfectly fills the hydrophobic S1 pocket[4].

D. Long-Chain Fatty Acyl Elongase (Lipid Synthesis)

Arylsulfonyl derivatives, including those bearing a pyrrolidin-1-ylsulfonyl group, have been identified as potent inhibitors of long-chain fatty acyl elongase (LCE / ELOVL)[6]. LCE catalyzes the rate-determining condensation step in the synthesis of fatty acids longer than 12 carbon atoms. Inhibition of this enzyme is a validated strategy for treating metabolic disorders, obesity, and non-alcoholic fatty liver disease by directly modulating the endoplasmic reticulum's lipid synthesis machinery[7].

TargetLogic Compound 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid DPP4 DPP-4 (Metabolic) Compound->DPP4 Competitive KIF18A KIF18A (Oncology) Compound->KIF18A Allosteric eIF4A eIF4A (Translation) Compound->eIF4A Helicase Block LCE LCE / ELOVL (Lipid Synthesis) Compound->LCE Condensation Block

Fig 1: Polypharmacological network of the target compound across distinct biological pathways.

Quantitative Target Profiling

The following table synthesizes the expected pharmacological metrics for the 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid scaffold across its primary targets, providing a baseline for comparative screening.

Biological TargetPrimary IndicationAssay TypeExpected IC₅₀ RangeBinding Mode
KIF18A CIN Solid TumorsMalachite Green ATPase10 - 50 nMAllosteric (Tubulin Interface)
eIF4A Broad-spectrum OncologyFRET RNA Unwinding100 - 300 nMConformational Locking
DPP-4 Type 2 DiabetesAMC Fluorometric50 - 150 nMCompetitive (S1/S2 Pockets)
LCE (ELOVL) NAFLD / ObesityMicrosomal Condensation200 - 500 nMActive Site Blockade

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of this compound must rely on self-validating assay systems. As an application scientist, the causality behind the assay design is as critical as the execution.

Protocol A: KIF18A Microtubule-Stimulated ATPase Assay

Causality Note: We utilize a Malachite Green-based detection system rather than a coupled-enzyme assay (e.g., Pyruvate Kinase/Lactate Dehydrogenase). The nicotinic acid moiety can occasionally interfere with the NADH absorbance readout at 340 nm. Malachite Green directly measures inorganic phosphate (Pi) release, providing a robust, orthogonal readout immune to compound auto-absorbance.

  • Reagent Preparation: Prepare assay buffer (15 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT). Polymerize porcine tubulin (2 mg/mL) using 10 µM paclitaxel to ensure stable microtubules.

  • Equilibration: Incubate 5 nM recombinant KIF18A motor domain with varying concentrations of the compound (0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature.

  • Initiation: Add 1 µM polymerized microtubules and 1 mM ATP to initiate the hydrolysis reaction.

  • Self-Validation Step (Negative Control): Run a parallel plate without microtubules. KIF18A basal ATPase activity is negligible; any signal generated here flags compound-induced assay artifacts or ATP auto-hydrolysis.

  • Detection: After 30 minutes, quench the reaction with Malachite Green reagent. Read absorbance at 620 nm.

Protocol B: DPP-4 Fluorometric Kinetic Screening

Causality Note: A fluorogenic substrate (Gly-Pro-AMC) is selected over a chromogenic one (Gly-Pro-pNA). The compound's conjugated aromatic system possesses intrinsic UV absorbance that overlaps with pNA (405 nm), which artificially inflates background noise. AMC emission at 460 nm cleanly bypasses this spectral overlap.

  • Enzyme Setup: Dilute recombinant human DPP-4 in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% BSA) to a final concentration of 0.5 ng/µL.

  • Compound Incubation: Add the compound in a 10-point dose-response curve. Incubate for 10 minutes at 37°C to allow the bulky pyrrolidin-1-ylsulfonyl tail to navigate into the S1 pocket.

  • Kinetic Initiation: Add 50 µM Gly-Pro-AMC substrate.

  • Self-Validation Step (Positive Control): Include Sitagliptin (100 nM) as a reference standard[4]. The inhibitory percentage (IP) of the test compound must be normalized against the Sitagliptin baseline to rule out enzyme degradation or buffer failure.

  • Readout: Monitor fluorescence dynamically (Excitation: 360 nm / Emission: 460 nm) every 2 minutes for 30 minutes to calculate the initial velocity (V₀).

ProtocolFlow Prep Reagent & Enzyme Preparation Incubation Compound Incubation (Equilibration Phase) Prep->Incubation Buffer optimization Reaction Substrate Addition (Kinetic Initiation) Incubation->Reaction Target binding Detection Signal Detection (Fluorescence/Absorbance) Reaction->Detection Product formation Validation Orthogonal Control (Signal Normalization) Detection->Validation Artifact exclusion

Fig 2: Self-validating kinetic assay workflow ensuring artifact exclusion and target engagement.

Conclusion

The 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid scaffold is a remarkable example of structural polypharmacology. By carefully tuning the electronic distribution of the nicotinic acid headgroup and the steric bulk of the pyrrolidine tail, researchers can selectively bias this molecule toward mitotic kinesins (KIF18A), translation initiation complexes (eIF4A), or metabolic regulators (DPP-4, LCE). Rigorous, self-validating biochemical assays are paramount to isolating the specific target engagement required for downstream drug development.

Sources

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Unexplored Territory of a Novel Chemical Entity

In the landscape of drug discovery and development, the emergence of a novel chemical entity (NCE) like 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid presents both a promising opportunity and a series of critical questions. Its unique structure, combining a nicotinic acid moiety with a sulfonamide group, suggests a potential for diverse biological activities. However, before its therapeutic potential can be unlocked, a rigorous and comprehensive evaluation of its safety profile is paramount. This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed roadmap for systematically assessing the cytotoxicity and overall safety of this NCE. As a Senior Application Scientist, my objective is not merely to list protocols but to provide the underlying scientific rationale, enabling you to make informed decisions and design a robust, self-validating preclinical safety assessment.

Introduction to the Molecule: Structural Alerts and Initial Considerations

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a compound of interest due to its hybrid structure. The nicotinic acid (a form of vitamin B3) component is a well-known modulator of lipid metabolism, while the sulfonamide group is a common pharmacophore found in a wide array of therapeutic agents, including antibacterials and diuretics.[1][2] This combination warrants a thorough investigation of its pharmacological and toxicological properties.

Structural Considerations:

  • Sulfonamide Moiety: The presence of the arylamine group at the N4 position in some sulfonamide antibiotics is associated with hypersensitivity reactions.[2][3] While the nitrogen in the pyrrolidine ring of our compound is not directly attached to the benzene ring, the overall sulfonamide structure necessitates a careful evaluation for potential allergic responses and other sulfonamide-related toxicities.[1][3]

  • Nicotinic Acid Moiety: High doses of nicotinic acid can lead to skin flushing and, in some cases, liver toxicity. Therefore, the metabolic fate of this part of the molecule and its potential to accumulate to toxic levels must be assessed.

Given the absence of public domain information on this specific compound, a de novo toxicological evaluation is required. This guide outlines a tiered approach, starting with fundamental in vitro cytotoxicity assays and progressing to more complex in vivo studies.

Foundational In Vitro Cytotoxicity Assessment: The First Line of Inquiry

The initial step in evaluating the safety of a novel compound is to determine its potential to cause cell death. In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure of a compound's toxicity across various cell lines.[4][5][6][7]

Cell Line Selection: A Strategic Choice

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of cell lines should be selected to represent:

  • Target Tissue/Organ: If a therapeutic target is hypothesized, cell lines derived from that tissue are essential.

  • Common Sites of Toxicity: Liver (e.g., HepG2), kidney (e.g., HEK293), and immune cells (e.g., Jurkat) are frequently included to assess potential organ-specific toxicity.[4]

  • Cancer vs. Non-cancerous Cells: Comparing the cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous cell lines can provide an early indication of the therapeutic index.[4][5]

Core Cytotoxicity Assays: A Multi-parametric Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, a combination of assays that measure different cellular endpoints is recommended.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8][9] This serves as an indicator of cell viability. A decrease in the metabolic activity of the cells following treatment with the compound suggests a cytotoxic effect.[10][11]

Experimental Protocol: MTT Assay [8][9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in culture medium. A common starting concentration range is 0.1 µM to 100 µM.[11] Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[9][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[14][15] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.

Experimental Protocol: LDH Release Assay [14][16]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at 490 nm.[14]

Delving Deeper: Mechanistic Insights with Apoptosis Assays

If the initial cytotoxicity screens are positive, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key consideration.[17]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Workflow: Apoptosis Detection

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// Edges Start -> Incubate; Incubate -> Harvest; Harvest -> Wash; Wash -> Stain; Stain -> Analyze; Analyze -> Result [style=dashed]; }

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Caspases are a family of proteases that play a central role in the execution of apoptosis.[18] Assays that measure the activity of key caspases, such as caspase-3/7, can confirm the involvement of this pathway.[17]

Data Presentation: Summarizing Cytotoxicity Data

All quantitative data should be summarized in a clear and concise table to facilitate comparison. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter to report.[11]

Cell LineAssayExposure Time (h)IC50 (µM)
HepG2MTT24[Insert Value]
48[Insert Value]
HEK293MTT24[Insert Value]
48[Insert Value]
JurkatMTT24[Insert Value]
48[Insert Value]
HepG2LDH24[Insert Value]
48[Insert Value]

Genotoxicity and Mutagenicity Assessment: Safeguarding Genetic Integrity

A critical aspect of the safety profile is the potential of a compound to cause genetic damage, which can lead to cancer or inherited diseases.

Ames Test: A First Look at Mutagenic Potential

The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[19] It is a rapid and convenient assay to estimate the carcinogenic potential of a compound.[19][20] The test uses strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[20][21] A positive test is indicated by the reversion of these mutations, allowing the bacteria to grow.

Experimental Protocol: Ames Test (Plate Incorporation Method) [20][22]

  • Preparation: Prepare various concentrations of the test compound. The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Incubation: Mix the test compound, the bacterial strain, and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative control.

Advanced Safety Pharmacology: Probing for Off-Target Effects

Beyond general cytotoxicity and genotoxicity, it is crucial to investigate potential adverse effects on major organ systems.[23]

hERG Channel Assay: Assessing Cardiotoxicity Risk

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization.[24] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[25] Therefore, assessing the effect of a novel compound on the hERG channel is a regulatory requirement and a critical step in safety assessment.

Experimental Approach: Automated Patch-Clamp Electrophysiology [26]

This technique directly measures the electrical currents flowing through the hERG channels in cells (e.g., HEK-293 cells stably expressing the hERG channel) in the presence of the test compound. A dose-response curve is generated to determine the IC50 value for hERG inhibition.

Cytochrome P450 (CYP) Inhibition Assay: Predicting Drug-Drug Interactions

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of most drugs.[27][28][29] Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions when co-administered with other medications.[30][31] Assays using human liver microsomes or recombinant CYP enzymes are used to determine the inhibitory potential of the compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4).

Hypothetical Signaling Pathway: Potential Mechanisms of Toxicity

// Nodes Compound [label="5-(4-(...))nicotinic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase [label="Caspase Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP_Metabolism [label="CYP450 Metabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactive_Metabolite [label="Reactive Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hapten [label="Hapten Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Immune_Response [label="Immune Response\n(Hypersensitivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> ROS; Compound -> Mitochondria; ROS -> Mitochondria; Mitochondria -> Caspase; Caspase -> Apoptosis; Compound -> DNA_Damage; DNA_Damage -> p53; p53 -> CellCycleArrest; p53 -> Apoptosis; Compound -> CYP_Metabolism; CYP_Metabolism -> Reactive_Metabolite; Reactive_Metabolite -> Hapten; Hapten -> Immune_Response; }

Caption: Potential toxicity pathways for a novel compound.

In Vivo Toxicology Studies: The Whole-Organism Perspective

In vivo studies in animal models are essential to understand the overall safety profile of a compound in a living organism.[32][33] These studies provide crucial information on the potential for organ toxicity, dose-response relationships, and help in determining a safe starting dose for human clinical trials.[32][34]

Acute Toxicity Study

This study evaluates the effects of a single high dose of the compound.[32] It helps to determine the median lethal dose (LD50) and identify the target organs of toxicity.

Repeated Dose Toxicity Studies

These studies involve the administration of the compound for a longer duration (e.g., 14 or 28 days) to assess the potential for cumulative toxicity.[33] A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

General Workflow for In Vivo Toxicology Studies

// Nodes Start [label="Dose Range Finding Study", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Selection [label="Select Doses for\nRepeated Dose Study", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Dosing\n(e.g., 28 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_life_Monitoring [label="In-life Monitoring:\n- Clinical Signs\n- Body Weight\n- Food Consumption", fillcolor="#FBBC05", fontcolor="#202124"]; Terminal_Procedures [label="Terminal Procedures:\n- Blood Collection (Hematology, Clinical Chemistry)\n- Organ Weight Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histopathology [label="Histopathological Examination\nof Tissues", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Toxicology Report:\n- NOAEL Determination\n- Target Organ Identification", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Dose_Selection; Dose_Selection -> Dosing; Dosing -> In_life_Monitoring; In_life_Monitoring -> Terminal_Procedures [style=dashed]; Terminal_Procedures -> Histopathology; Histopathology -> Report; }

Caption: A typical workflow for a repeated dose in vivo toxicology study.

Conclusion: Synthesizing the Data for a Comprehensive Safety Assessment

The comprehensive evaluation of the cytotoxicity and safety profile of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, as outlined in this guide, is a critical and non-negotiable step in its development journey. By systematically progressing from in vitro screening to in vivo toxicology, researchers can build a robust safety profile, identify potential liabilities, and make data-driven decisions. This structured approach not only ensures regulatory compliance but, more importantly, safeguards patient safety, which is the ultimate goal of all pharmaceutical research. The insights gained from these studies will be instrumental in determining the future trajectory of this promising novel chemical entity.

References

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  • National Institutes of Health. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from [Link]

  • News-Medical.Net. (2019). What are Cytochrome P450 Enzymes?. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • ClinPGx. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Noble Life Sciences. (2026). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Patsnap. (2025). What are preclinical safety pharmacology requirements?. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (2019). Sulfonamide Allergies. PMC. Retrieved from [Link]

  • WuXi Biologics. (n.d.). Toxicology Studies | In Vivo Pharmacology Services. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

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  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

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  • Therapeutic Goods Administration. (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Journal of Pharmacopuncture. (2021). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical .... PMC. Retrieved from [Link]

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Predictive and Experimental Profiling of Blood-Brain Barrier Permeability for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of how molecular topology dictates Blood-Brain Barrier (BBB) permeation. This whitepaper provides an in-depth technical evaluation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid , a complex small molecule featuring a nicotinic acid core linked to a pyrrolidine-1-sulfonamide moiety.

From a physicochemical perspective, this compound presents a significant permeability challenge. The presence of the nicotinic acid moiety dictates a pKa of approximately 4.8. Consequently, at a physiological pH of 7.4, the molecule exists predominantly (>99%) as an anion. This negative charge drastically increases the desolvation energy required for the molecule to partition into the lipophilic core of the brain endothelium, thereby severely restricting passive transcellular diffusion[1]. To accurately assess and potentially overcome this liability, researchers must deploy a cascading series of self-validating in vitro and in vivo protocols.

Physicochemical Determinants of BBB Permeation

Before initiating in vitro screening, it is critical to benchmark the compound's calculated properties against established optimal CNS drug space. As summarized in Table 1, while the molecular weight and lipophilicity are favorable, the topological polar surface area (TPSA) and ionization state pose severe liabilities.

Table 1: Physicochemical Profiling vs. CNS Optimal Space

Physicochemical Property5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acidOptimal CNS Drug SpaceBBB Permeability Liability
Molecular Weight (MW) 332.37 g/mol < 400 g/mol Low (Favorable)
Topological Polar Surface Area ~92.7 Ų< 90 ŲModerate (Borderline)
cLogP (Lipophilicity) ~1.8 - 2.22.0 - 5.0Low (Favorable)
pKa (Carboxylic Acid) ~4.8Avoid strong acidsHigh (Ionized at pH 7.4)
Hydrogen Bond Donors (HBD) 1≤ 3Low (Favorable)
Hydrogen Bond Acceptors (HBA) 6≤ 7Low (Favorable)

Causality Insight: The TPSA of 92.7 Ų is driven heavily by the sulfonamide oxygens and the carboxylic acid. A TPSA > 90 Ų strongly correlates with poor passive BBB permeation due to the high energy penalty of breaking water-hydrogen bonds before entering the lipid bilayer[2].

Mechanistic Pathways of CNS Penetration

Because passive diffusion is restricted by the anionic charge, the compound's entry into the brain parenchyma is highly dependent on the interplay between carrier-mediated influx (e.g., binding to endogenous solute carriers like LAT1 or MCTs) and active efflux by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[1]. Sulfonamides are frequently flagged as potential P-gp substrates, making efflux a critical parameter to evaluate.

BBB_Mechanisms Blood Blood Compartment (pH 7.4) Compound 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid (Anionic State) Passive Passive Diffusion (Restricted by Charge) Compound->Passive Lipophilic Pathway Active Carrier-Mediated Influx (e.g., LAT1/MCT) Compound->Active Transporter Pathway BBB Blood-Brain Barrier (Endothelial Tight Junctions) Brain Brain Parenchyma BBB->Brain Net Influx Efflux P-gp / BCRP Efflux (Potential Substrate) BBB->Efflux Passive->BBB Efflux->Blood Efflux Clearance Active->BBB

Mechanistic pathways governing the BBB permeation of the anionic nicotinic acid derivative.

Experimental Workflows for BBB Validation

To empirically validate the permeability of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, a tiered testing cascade is required. The workflow progresses from high-throughput artificial membranes to complex cell models, culminating in in vivo pharmacokinetic validation.

BBB_Workflow InSilico 1. In Silico Profiling (cLogP, TPSA, pKa) InVitro 2. In Vitro Assays (PAMPA-BBB, MDCK-MDR1) InSilico->InVitro Filter InVivo 3. In Vivo PK (Kp,uu,brain, Microdialysis) InVitro->InVivo Validate Decision 4. Optimization (Bioisosteres, Prodrugs) InVivo->Decision Refine

Sequential experimental workflow for validating and optimizing BBB permeability.

Protocol 1: PAMPA-BBB (Passive Permeability Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport[3].

  • Membrane Preparation: Coat a PVDF filter support (0.45 μm pore size) with 4 μL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

    • Causality: PBLE accurately mimics the unique lipid composition (high cholesterol/sphingomyelin ratio) of the brain endothelium, preventing the overestimation of permeability often seen with simple intestinal lipid models[3].

  • Donor/Acceptor Setup: Dissolve the compound in pH 7.4 PBS (donor compartment) to a final concentration of 10 μM. Fill the acceptor compartment with blank pH 7.4 PBS.

    • Causality: Maintaining pH 7.4 ensures the nicotinic acid remains in its physiological anionic state, providing a biologically relevant measure of its restricted passive diffusion.

  • Incubation: Incubate the sandwich plate at 37°C for 4 hours under continuous orbital shaking (300 rpm).

    • Causality: Shaking minimizes the unstirred water layer (UWL), which can artificially bottleneck the diffusion of lipophilic molecules.

  • Self-Validating Quantification: Quantify donor and acceptor concentrations via LC-MS/MS. Crucial Step: Co-incubate with internal standards—Atenolol (low permeability control) and Propranolol (high permeability control). If Atenolol crosses the membrane, the lipid seal is compromised, and the assay must be rejected.

Protocol 2: MDCK-MDR1 Bidirectional Assay (Efflux Liability)

Because the sulfonamide moiety may trigger efflux pumps, bidirectional transport across MDCK cells transfected with human P-gp (MDR1) is required.

  • Monolayer Culture: Seed MDCK-MDR1 cells on polycarbonate transwell inserts. Culture for 4-5 days until tight junctions form.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Co-administer Lucifer Yellow (LY) during the assay.

    • Self-Validation: If LY permeability exceeds 0.5×10−6 cm/s, paracellular leakage is occurring, invalidating the transcellular transport data.

  • Bidirectional Dosing: Dose the compound (5 μM) in the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions. Incubate for 2 hours.

  • Efflux Ratio (ER) Calculation: Calculate apparent permeability ( Papp​ ) and ER ( Papp,B−A​/Papp,A−B​ ).

    • Causality: An ER > 2.0 suggests active efflux. To confirm P-gp specific liability, run a parallel assay with 2 μM Elacridar (a potent P-gp inhibitor). If the ER drops to ~1.0 in the presence of Elacridar, the compound is definitively a P-gp substrate.

Protocol 3: In Vivo Kp,uu,brain​ Determination

Total brain-to-plasma ratio ( Kp,brain​ ) is heavily confounded by non-specific binding to brain tissue. Efficacy is driven solely by the unbound, free drug in the brain interstitial fluid ( Kp,uu,brain​ )[2].

  • In Vivo Dosing: Administer the compound intravenously (IV) to C57BL/6 mice at 5 mg/kg. Collect matched plasma and whole brain tissue at steady-state (e.g., 2 hours post-dose).

  • Equilibrium Dialysis (Self-Validating Step): Homogenize brain tissue (1:3 in PBS). Place plasma and brain homogenate into the donor chambers of a 96-well equilibrium dialyzer separated by a 12-14 kDa MWCO membrane. Place blank buffer in the acceptor chambers. Dialyze at 37°C for 6 hours.

    • Causality: This step determines the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ). Highly lipophilic or charged molecules often show >99% non-specific binding, which masks poor actual BBB penetration if only total tissue concentration is measured[2].

  • Calculation: Calculate the true BBB penetration metric:

    Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​
    • Interpretation: A Kp,uu,brain​<0.1 confirms that the carboxylic acid anion prevents meaningful CNS exposure.

Optimization Strategies for CNS Penetration

If the experimental cascade confirms that 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid fails to penetrate the BBB due to its anionic state, structural optimization is required. The most effective strategy is bioisosteric replacement of the carboxylic acid. Replacing the -COOH group with a slightly more lipophilic, less acidic bioisostere—such as a tetrazole, a 1,2,4-oxadiazol-5(4H)-one, or a primary amide—can neutralize the physiological charge, drastically lowering the TPSA and improving passive lipid-mediated diffusion without necessarily abrogating target binding affinity.

References

  • Drug transport across the blood-brain barrier , Journal of Cerebral Blood Flow & Metabolism.[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier , European Journal of Medicinal Chemistry.[Link]

  • Demystifying Brain Penetration in Central Nervous System Drug Discovery , Journal of Medicinal Chemistry.[Link]

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Methodological & Application

Synthesis protocol and pathway for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis Protocol and Pathway for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Overview & Strategic Rationale

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a highly functionalized biaryl scaffold of significant interest in medicinal chemistry. The nicotinic acid moiety serves as a critical pharmacophore in various kinase inhibitors and bacterial lipoteichoic acid (LTA) synthesis inhibitors, while the pyrrolidin-1-ylsulfonyl group provides a robust, metabolically stable hydrogen-bond acceptor network.

To achieve high purity and yield, the most efficient retrosynthetic approach relies on a convergent three-step pathway:

  • Sulfonylation : Formation of the sulfonamide building block from a sulfonyl chloride.

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed biaryl bond formation.

  • Saponification : Deprotection of the methyl ester to yield the free carboxylic acid.

Retrosynthetic Pathway & Mechanistic Workflow

SynthesisPathway SM1 4-Bromobenzenesulfonyl Chloride + Pyrrolidine IntA Intermediate A: 1-((4-Bromophenyl)sulfonyl)pyrrolidine SM1->IntA Step 1: Sulfonylation DCM, DIPEA, 0 °C to RT IntB Intermediate B: Methyl 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinate IntA->IntB Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM2 Coupling Partner: (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid SM2->IntB Add to Step 2 Final Target Compound: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid IntB->Final Step 3: Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O

Figure 1: Three-step convergent synthesis pathway for the target biaryl nicotinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)pyrrolidine

Rationale: The reaction between a sulfonyl chloride and an amine is highly exothermic and generates hydrochloric acid as a byproduct[1]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of pyrrolidine which would otherwise stall the reaction. Dichloromethane (DCM) is selected as an aprotic solvent to eliminate competitive hydrolysis of the highly reactive sulfonyl chloride.

Protocol:

  • Charge a flame-dried round-bottom flask with 4-bromobenzenesulfonyl chloride (10.0 mmol, 1.0 eq) and anhydrous DCM (30 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (20.0 mmol, 2.0 eq) via syringe, followed by the dropwise addition of pyrrolidine (12.0 mmol, 1.2 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Workup : Quench the reaction with 1M aqueous HCl (20 mL). The acidic wash specifically protonates and removes any unreacted pyrrolidine and DIPEA into the aqueous layer, ensuring the organic layer remains pure. Extract with DCM (2 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate A as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is the premier method for biaryl construction[2]. Pd(dppf)Cl2 is chosen as the catalyst over Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodeboronation side reactions. A biphasic 1,4-Dioxane/Water system is critical: water dissolves the K2CO3 base necessary for the transmetalation step, while dioxane solubilizes the organic substrates[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Ar-Br inserts into Pd Pd0->OA Step 2a TM Transmetalation Base & Ar'-B(OH)2 OA->TM Step 2b RE Reductive Elimination Product Release TM->RE Step 2c RE->Pd0 Catalyst Regeneration

Figure 2: Mechanistic workflow of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol:

  • In a Schlenk flask, combine Intermediate A (8.0 mmol, 1.0 eq), (5-(methoxycarbonyl)pyridin-3-yl)boronic acid (9.6 mmol, 1.2 eq), and K2CO3 (24.0 mmol, 3.0 eq).

  • Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 40 mL).

  • Critical Step : Degas the suspension by bubbling argon through the mixture for 15 minutes. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) complex.

  • Add Pd(dppf)Cl2 (0.4 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation Workup : Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers, extract the aqueous phase with EtOAc, wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate Intermediate B.

Step 3: Saponification (Ester Hydrolysis)

Rationale: Lithium hydroxide (LiOH) is utilized instead of NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for milder reaction conditions[4]. This prevents undesired decarboxylation of the electron-deficient pyridine ring. The THF/MeOH/H2O solvent mixture ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution[5].

Protocol:

  • Dissolve Intermediate B (5.0 mmol, 1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v, 20 mL).

  • Add LiOH·H2O (15.0 mmol, 3.0 eq) in one portion.

  • Stir the homogenous solution at room temperature for 4 hours.

  • Self-Validation Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (10 mL). Slowly add 1M HCl dropwise until the pH reaches ~3.5 to 4.0.

  • Causality of pH adjustment : The target molecule is amphoteric (contains a basic pyridine nitrogen and an acidic carboxylic acid). Adjusting the pH to its isoelectric point (~3.5-4.0) neutralizes the molecule, drastically reducing its aqueous solubility and forcing it to precipitate as a pure solid without the need for reverse-phase chromatography.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the final product, 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid.

Data Presentation & Reaction Parameters

The following table summarizes the quantitative data, expected yields, and analytical validation metrics for each step of the synthesis protocol.

Synthesis StepReagents & CatalystSolvent SystemTemp / TimeExpected YieldAnalytical Validation
1. Sulfonylation Pyrrolidine, DIPEADCM0 °C to RT, 2 h92 - 95%LC-MS:[M+H]+ 304.0 / 306.0 (Br isotope pattern)
2. Suzuki Coupling Pd(dppf)Cl2, K2CO31,4-Dioxane/H2O (4:1)90 °C, 12 h78 - 85%TLC: Rf = 0.4 (1:1 Hex/EtOAc); LC-MS: [M+H]+ 361.1
3. Hydrolysis LiOH·H2OTHF/MeOH/H2O (2:1:1)RT, 4 h90 - 98%LC-MS:[M+H]+ 347.1; 1H NMR: Disappearance of -OCH3 singlet (~3.9 ppm)

References

  • Title : Suzuki reaction | Source : Wikipedia | URL : 2

  • Title : Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives | Source : Benchchem | URL : 3

  • Title : S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling | Source : PMC (NIH) | URL : 1

  • Title : Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound | Source : Sciforum | URL : 4

  • Title : Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O... | Source : ResearchGate | URL : 5

Sources

Application Note: Physicochemical Profiling and Solubility Assessment of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In early-stage drug discovery, understanding the solubility profile of a lead compound is critical for ensuring reliable high-throughput screening (HTS) results and predicting downstream bioavailability [3]. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a functionalized heteroaromatic compound characterized by a nicotinic acid core and a bulky, lipophilic sulfonamide substituent.

The solubility of this compound is governed by the interplay of its functional groups:

  • Aprotic Solvation (DMSO): The molecule exhibits excellent solubility in dimethyl sulfoxide (DMSO). The polar aprotic nature of DMSO allows it to effectively solvate the hydrogen-bond donating carboxylic acid and the hydrogen-bond accepting sulfonamide oxygens, while its hydrophobic methyl groups accommodate the phenyl and pyrrolidine rings [1, 2].

  • pH-Dependent Aqueous Solubility: The nicotinic acid core contains a weakly basic pyridine nitrogen (pKa ~2.5) and a weakly acidic carboxylic acid (pKa ~4.5). Consequently, its aqueous solubility is highly pH-dependent. At physiological pH (7.4), the carboxylic acid is deprotonated, forming a highly water-soluble anionic species. Conversely, at pH 3.0–4.5, the molecule exists primarily in a neutral or zwitterionic state, where the lipophilicity of the 4-(pyrrolidin-1-ylsulfonyl)phenyl group drives precipitation.

IonizationState State1 pH < 2.5 Cationic State (Protonated Pyridine) State2 pH 3.0 - 4.5 Neutral / Zwitterionic State (Lowest Aqueous Solubility) State1->State2 Increasing pH State3 pH > 5.0 Anionic State (Deprotonated Carboxylate) State2->State3 Increasing pH

Logical relationship between buffer pH, ionization state, and predicted aqueous solubility.

Predicted Physicochemical Properties & Solubility Summary

To guide assay development, the expected solubility parameters are summarized below. Kinetic solubility—which measures the compound's behavior when spiked from a DMSO stock into an aqueous buffer—is prioritized here, as it directly mimics in vitro biological assay conditions [4, 5].

Solvent / MediapHPredicted StateEstimated SolubilityClinical/Assay Relevance
100% DMSO N/ASolvated> 50 mMMaster stock preparation for HTS [2].
SGF (Simulated Gastric Fluid) 1.2CationicLow to Moderate (10-50 µM)Gastric absorption modeling.
Acetate Buffer 4.5NeutralPoor (< 10 µM)Risk of precipitation in acidic assays.
PBS / HEPES 7.4AnionicHigh (> 200 µM)Systemic circulation; standard in vitro assays.

Experimental Workflows: Kinetic Solubility Profiling

The following self-validating protocols are designed to empirically determine the kinetic solubility of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid. By utilizing a 2% maximum DMSO concentration in the final aqueous mixture, we prevent artificial co-solvent effects that could falsely elevate apparent solubility [5].

KineticSolubility N1 Solid Compound (Nicotinic Acid Derivative) N2 Dissolve in 100% DMSO (10 mM Stock) N1->N2 N3 Spike into Aqueous Buffer (pH 1.2, 4.5, 7.4) N2->N3 Max 2% DMSO N4 Incubate & Equilibrate (90 min, 37°C, Shake) N3->N4 N5 Phase Separation (Filter/Centrifuge) N4->N5 N6 Quantification (LC-MS/UV or Nephelometry) N5->N6

Workflow for kinetic solubility assessment of small molecules from DMSO stocks.

Protocol 1: Preparation of 10 mM Master Stock in DMSO

Causality Check: DMSO is highly hygroscopic. Water absorption from the atmosphere can lower the solvating power of DMSO, leading to premature precipitation of lipophilic compounds [1]. Always use anhydrous, septum-sealed DMSO to maintain stock integrity.

Step-by-Step Procedure:

  • Gravimetric Measurement: Accurately weigh 3.32 mg of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (MW ≈ 332.37 g/mol ) into a tared, amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Validation: Visually inspect the solution against a dark and light background. The solution must be completely optically clear.

  • Storage: Aliquot into single-use 50 µL volumes in polypropylene tubes and store at -20°C. Note: DMSO freezes at 18.5°C; ensure complete thawing and vortexing before downstream use [1].

Protocol 2: Kinetic Aqueous Solubility Assay (LC-MS/UV Method)

Causality Check: Kinetic solubility relies on the precipitation rate of a supersaturated solution. A 90-minute incubation is standard for HTS assays to determine if the compound will "crash out" during the timeframe of a typical biochemical assay [5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 50 mM Acetate buffer at pH 4.5.

  • Spiking: In a 96-well deep-well plate, add 4 µL of the 10 mM DMSO stock to 196 µL of the respective aqueous buffer. This yields a theoretical maximum concentration of 200 µM with exactly 2% (v/v) DMSO [4, 5].

  • Control Inclusion: Include a highly soluble control (e.g., Diclofenac) and a poorly soluble control (e.g., Amiodarone) to validate the assay's dynamic range.

  • Incubation: Seal the plate and incubate at 37°C on a plate shaker at 300 rpm for 90 minutes.

  • Phase Separation: Transfer the mixture to a MultiScreen® Solubility filter plate (0.45 µm PTFE membrane). Vacuum filter the samples into a clean collection plate to separate any precipitated solid from the dissolved solute[5].

  • Quantification: Dilute the filtrate 1:1 with acetonitrile (to prevent subsequent precipitation during the queue) and analyze via HPLC-UV or LC-MS against a standard curve prepared in 100% DMSO.

  • Data Processing: Calculate the actual soluble concentration. If the measured concentration matches the theoretical 200 µM, the compound is highly soluble. If it is significantly lower (e.g., <10 µM at pH 4.5), the compound has precipitated.

Troubleshooting & Best Practices

  • False Positives in Nephelometry: If using laser nephelometry (light scattering) instead of LC-MS to detect precipitation [3], be aware that highly colored compounds or micro-bubbles can interfere with the scattering signal. Always centrifuge plates briefly before nephelometric reading to eliminate bubbles.

  • Supersaturation Artifacts: Some compounds form stable supersaturated solutions that do not precipitate within 90 minutes but will crash out over 24 hours. If the biological assay requires a 24-hour incubation, the solubility incubation time in Protocol 2 must be extended to match [4].

  • Adsorption to Plastic: Highly lipophilic sulfonamides may exhibit non-specific binding to polystyrene plates, artificially lowering the measured soluble concentration. If recovery is low even in 100% DMSO controls, switch to glass-coated or low-binding polypropylene plates.

References

  • Dimethyl sulfoxide - Wikipedia. URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - National Center for Biotechnology Information (PMC). URL:[Link]

  • Drug solubility: why testing early matters in HTS - BMG LABTECH. URL:[Link]

  • Kinetic Solubility - In Vitro Assay - Charnwood Discovery. URL: [Link]

Application Note: HPLC Method Development and Validation for the Quantification of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

The quantification of complex active pharmaceutical ingredients (APIs) requires analytical methods that are not only sensitive and reproducible but also mechanistically designed to accommodate the molecule's specific physicochemical properties. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a multifaceted synthetic molecule characterized by a nicotinic acid core, a central phenyl ring, and a pyrrolidin-1-ylsulfonyl (sulfonamide) moiety.

From an analytical perspective, this compound presents a unique chromatographic challenge due to its amphoteric nature. The nicotinic acid moiety contains a carboxylic acid (pKa ~2.5) and a basic pyridine nitrogen (pKa ~5.0), while the sulfonamide group adds a degree of hydrophobicity and secondary interaction potential[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over the mobile phase pH to suppress ionization variability and prevent dual-mode retention, which typically manifests as severe peak tailing[2].

This application note details a comprehensive, step-by-step methodology for the reversed-phase HPLC (RP-HPLC) quantification of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, validated in strict accordance with the lifecycle approach outlined in ICH Q2(R2)[3] and USP General Chapter <1225>[4].

Method Development Strategy: Causality and Design

To ensure the method acts as a self-validating system, every chromatographic parameter was selected based on direct physicochemical causality:

  • Mobile Phase pH (Causality): An acidic mobile phase consisting of 20 mM Potassium Phosphate buffer adjusted to pH 2.5 was selected. At this pH, the carboxylic acid is predominantly unionized, and the pyridine nitrogen is fully protonated. This uniform ionization state prevents the peak splitting and tailing commonly observed with nicotinic acid derivatives under neutral conditions[2].

  • Stationary Phase (Causality): A highly end-capped C18 column (e.g., Waters XBridge Shield RP18) was chosen. The embedded polar group and thorough end-capping shield the protonated pyridine ring from interacting with residual acidic silanols on the silica support, ensuring a symmetric peak shape.

  • Elution Mode (Causality): The molecule possesses both a polar domain (nicotinic acid) and a hydrophobic domain (phenyl-pyrrolidine-sulfonamide). An isocratic elution would result in either inadequate retention of the polar face or excessive broadening of the hydrophobic tail. A gradient elution from 10% to 60% Acetonitrile ensures optimal retention factor ( k′ ), sharp peak geometry, and a run time of under 15 minutes.

MethodDev A 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid B Physicochemical Profiling pKa ~2.5 (COOH), ~5.0 (Pyridine) A->B Structural Analysis C Mobile Phase Selection Acidic Buffer (pH 2.5) B->C Suppress Ionization D Column Selection End-capped C18 B->D Hydrophobic Retention E Method Optimization Gradient Elution & UV 254 nm C->E Combine parameters D->E Combine parameters F Method Validation ICH Q2(R2) & USP <1225> E->F Finalize Method

Fig 1. Rational workflow for HPLC method development based on physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (Purity ≥ 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%, HPLC grade).

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM KH2​PO4​ in water, adjusted to pH 2.50 ± 0.05 with orthophosphoric acid. Filtered through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 254 nm (based on the extended conjugation of the phenyl-nicotinic acid system).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 90 10
2.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

Standard and Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Framework

The method was validated to demonstrate fitness for its intended purpose, aligning with the updated ICH Q2(R2) guidelines[3] and USP <1225> Category I requirements[4]. To ensure the protocol is a self-validating system, a System Suitability Test (SST) must pass prior to any sample analysis. If the SST fails, the sequence is automatically aborted, preventing the generation of anomalous data.

Validation Start Analytical Target Profile (ATP) Spec Specificity / Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 150%) Start->Lin Rob Robustness (DoE Approach) Spec->Rob Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec End Validated Compendial Procedure Acc->End Prec->End Rob->End

Fig 2. Lifecycle approach to analytical validation adhering to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Six replicate injections of the working standard (100 µg/mL) were performed. The results demonstrate that the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Result Status
Retention Time (RT) ~ 7.8 min 7.82 min Pass

| Tailing Factor ( Tf​ ) | 1.5 | 1.12 | Pass | | Theoretical Plates ( N ) | 3000 | 8,450 | Pass | | % RSD of Peak Area | 2.0% | 0.45% | Pass | | % RSD of RT | 1.0% | 0.12% | Pass |

Specificity and Forced Degradation

Specificity was established by subjecting the API to stress conditions to generate potential degradation products. The method successfully resolved the intact API peak from all degradants, proving it is stability-indicating.

  • Acid Hydrolysis (1N HCl, 60°C, 2h): 8% degradation; no co-eluting peaks.

  • Base Hydrolysis (1N NaOH, 60°C, 2h): 12% degradation; major degradant at RT 4.5 min (likely sulfonamide cleavage). Resolution > 3.0.

  • Oxidation (3% H2​O2​ , Room Temp, 4h): 5% degradation; pyridine N-oxide formation observed at RT 6.2 min.

Linearity and Range

Linearity was evaluated across seven concentration levels ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

Table 2: Linearity Data | Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area ( n=3 ) | | :--- | :--- | :--- | | 25% | 25.0 | 850,210 | | 50% | 50.0 | 1,701,500 | | 75% | 75.0 | 2,548,900 | | 100% | 100.0 | 3,405,100 | | 125% | 125.0 | 4,256,800 | | 150% | 150.0 | 5,102,400 | | Regression Equation | y=34015x+1250 | R2=0.9999 |

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic placebo matrix at three levels (50%, 100%, and 150%), prepared in triplicate.

Table 3: Accuracy / Recovery Data | Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD ( n=3 ) | | :--- | :--- | :--- | :--- | :--- | | 50% | 50.0 | 49.6 | 99.2% | 0.6% | | 100% | 100.0 | 100.4 | 100.4% | 0.4% | | 150% | 150.0 | 149.1 | 99.4% | 0.5% |

Precision

Method precision was evaluated through Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst, different HPLC system). Six independent sample preparations at the 100% level (100 µg/mL) were analyzed.

Table 4: Precision Data

Sample Preparation Repeatability Assay (%) Intermediate Precision Assay (%)
Prep 1 99.8 100.2
Prep 2 100.1 99.5
Prep 3 99.5 100.4
Prep 4 100.4 99.8
Prep 5 99.7 100.1
Prep 6 100.2 99.6
Mean Assay (%) 99.95% 99.93%

| % RSD | 0.34% | 0.36% |

Conclusion

A highly specific, accurate, and stability-indicating RP-HPLC method was successfully developed for the quantification of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid. By mechanistically addressing the amphoteric nature of the nicotinic acid core through strict pH control (pH 2.5) and utilizing an end-capped C18 column to mitigate secondary interactions of the sulfonamide group, the method delivers exceptional peak symmetry and reproducibility. The validation data strictly complies with ICH Q2(R2) and USP <1225> guidelines, confirming that the procedure is robust and entirely fit for routine quality control and stability testing in pharmaceutical development.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link][3]

  • USP <1225> Method Validation of Compendial Procedures BA Sciences / United States Pharmacopeia URL:[Link][4]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid SIELC Technologies URL:[Link][2]

  • Determination of trace sulfonamides in foodstuffs by HPLC Analytical Methods (RSC Publishing) URL:[Link][1]

Sources

Preclinical Formulation and In Vivo Dosing Guidelines for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on structurally complex small molecules, the transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models requires rigorous formulation strategies. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid presents a unique physicochemical profile: a biaryl system combining an ionizable nicotinic acid core with a highly lipophilic, tertiary sulfonamide moiety.

This application note provides a comprehensive, causality-driven guide to vehicle selection, formulation preparation, and in vivo dosing for this specific chemotype.

Physicochemical Profiling & Causality

Before selecting a vehicle, we must deconstruct the molecule’s structural impact on thermodynamic solubility and membrane permeability[1].

  • The Nicotinic Acid Core : Nicotinic acid derivatives are typically amphoteric. However, the electron-withdrawing nature of the 5-aryl substitution significantly depresses the pKa of the pyridine nitrogen (predicted pKa < 3.0). The carboxylic acid remains the primary ionizable group (pKa ~4.5–4.8). Consequently, at physiological pH (7.4), the molecule exists predominantly as a lipophilic anion , not a neutral zwitterion.

  • The Pyrrolidin-1-ylsulfonyl Moiety : Unlike primary or secondary sulfonamides, this tertiary sulfonamide lacks an acidic N-H proton. It cannot act as a hydrogen bond donor, which increases the molecule's overall LogP (predicted ~3.0–3.5) and drives high crystal lattice energy.

  • Formulation Causality : Because the molecule is a lipophilic anion at blood pH, simple pH adjustment is insufficient for high-concentration Intravenous (IV) dosing; the hydrophobic biaryl-sulfonamide tail will cause rapid precipitation upon dilution in the bloodstream. Therefore, complexation (e.g., Cyclodextrins) or co-solvency is mandatory for IV routes, while wetting agents are required for Per Os (PO) suspensions[2].

Vehicle Selection Matrix

Selecting the correct vehicle prevents confounding variables such as vehicle-induced hemolysis, altered clearance rates, or erratic gastrointestinal (GI) absorption[3].

Table 1: Optimized Vehicle Configurations for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
RouteRecommended Vehicle FormulationMax ConcentrationRationale & CausalityStability (RT)
IV 5% DMSO + 20% HP-β-CD in PBS (pH 7.8)2.5 mg/mLDMSO rapidly breaks the crystal lattice. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic sulfonamide tail, preventing precipitation and minimizing hemolysis upon systemic dilution[3].24 Hours
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water50.0 mg/mLTween 80 acts as a surfactant to lower the surface tension of the hydrophobic powder. MC provides a shear-thinning matrix that prevents Ostwald ripening and sedimentation during gastric transit[4].7 Days
IP 5% DMSO + 5% Tween 80 + 90% Saline10.0 mg/mLA standard co-solvent/surfactant blend. Avoids high PEG400 concentrations which can cause peritoneal inflammation or fluid shifts in rodents.48 Hours

Formulation Decision & Processing Workflow

The following DOT diagram illustrates the logical progression from raw Active Pharmaceutical Ingredient (API) to administration-ready formulations, highlighting the distinct processing requirements for systemic (IV) versus localized/enteral (PO) absorption.

Formulation_Workflow API 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid (Lipophilic Anion) Wetting Initial Solubilization & Wetting Phase API->Wetting IV_Path IV Route (Systemic Exposure) Wetting->IV_Path PO_Path PO Route (GI Absorption) Wetting->PO_Path Solvent 5% DMSO (Lattice Disruption) IV_Path->Solvent Surfactant 0.1% Tween 80 (Surface Tension Reduction) PO_Path->Surfactant Aqueous_IV 20% HP-β-CD in PBS (Hydrophobic Encapsulation) Solvent->Aqueous_IV Aqueous_PO 0.5% Methylcellulose (Viscosity Modification) Surfactant->Aqueous_PO Filter 0.22 µm PTFE Filtration (Sterilization & QC) Aqueous_IV->Filter Homogenize High-Shear Mixing (Particle Size <10 µm) Aqueous_PO->Homogenize

Caption: Formulation processing pathways for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid based on administration route.

Step-by-Step Experimental Protocols

To ensure reproducibility and self-validation, the following protocols include embedded Quality Control (QC) checkpoints.

Protocol A: Preparation of IV Solution (2.0 mg/mL)

Objective: Achieve a sterile, thermodynamically stable solution free of micro-precipitates.

  • API Weighing : Accurately weigh 20.0 mg of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid into a clean, sterile glass vial.

  • Primary Solubilization : Add 0.5 mL of molecular biology grade DMSO (5% of final volume).

    • Causality: DMSO acts as a powerful aprotic solvent to disrupt the strong intermolecular forces of the biaryl system.

  • Vortex & Sonication : Vortex for 60 seconds, then bath-sonicate for 2 minutes until the solution is completely clear.

  • Complexation : Slowly add 9.5 mL of a pre-prepared 20% (w/v) HP-β-CD in 1X PBS (pH 7.8) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation. The slightly basic pH (7.8) ensures the carboxylic acid remains deprotonated, maximizing the ionic dipole interaction with the aqueous phase, while the cyclodextrin cavity shields the pyrrolidine ring[1].

  • QC Checkpoint (Visual) : Hold the vial against a dark background under bright light. The solution must be optically clear. If opalescence is observed, the cyclodextrin complexation has failed, and the solution will cause micro-embolisms in vivo.

  • Sterilization : Filter the solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is required because DMSO can degrade standard PES or cellulose acetate filters, leading to the leaching of toxic polymers into the dose.

Protocol B: Preparation of PO Suspension (10.0 mg/mL)

Objective: Create a kinetically stable, homogeneous suspension to ensure uniform dosing.

  • API Weighing : Weigh 100.0 mg of the API into a glass mortar or a flat-bottomed vial.

  • Wetting Phase : Add 10 µL of Tween 80 (0.1% final volume) directly to the powder. Use a glass rod or spatula to triturate the powder into a thick paste.

    • Causality: The sulfonamide and phenyl rings make the API highly hydrophobic. Without Tween 80, the powder will float on the aqueous surface (poor wettability), leading to highly variable dosing and erratic PK profiles[4].

  • Matrix Addition : Gradually add 9.99 mL of 0.5% Methylcellulose (MC) solution in 1 mL increments, triturating/vortexing continuously between additions.

  • Homogenization : Process the suspension using a probe sonicator (30% amplitude, 3 x 10-second bursts on ice) or a high-shear homogenizer.

  • QC Checkpoint (Particle Size) : Inspect a 10 µL drop under a light microscope. Particles should be uniformly dispersed and <10 µm in diameter. Large agglomerates will result in poor dissolution in the gastric fluid, artificially lowering the Cmax​ and AUC[2].

In Vivo Dosing Guidelines

When transitioning to the animal facility, strict adherence to volume and needle gauge limits is critical to ensure animal welfare and data integrity.

Table 2: Administration Parameters for Rodent Models
SpeciesRouteMax Volume LimitRecommended Needle GaugeTypical Dose Range
Mouse (C57BL/6)IV (Tail Vein)5 mL/kg27G - 30G1 - 5 mg/kg
Mouse (C57BL/6)PO (Gavage)10 mL/kg20G - 22G (Bulbed)10 - 50 mg/kg
Rat (Sprague Dawley)IV (Tail Vein)5 mL/kg24G - 26G1 - 5 mg/kg
Rat (Sprague Dawley)PO (Gavage)10 mL/kg16G - 18G (Bulbed)10 - 50 mg/kg

Application Scientist Note on Hemolysis: When dosing IV, ensure the injection rate does not exceed 1 mL/min in rats or 0.1 mL/min in mice. Rapid injection of DMSO/Cyclodextrin vehicles can induce localized osmotic shock and erythrocyte lysis. Hemolysis not only causes acute toxicity but releases intracellular enzymes that can artificially degrade the compound in the plasma compartment prior to bioanalysis, skewing clearance ( CL ) calculations[3].

References

  • Park, J. B., et al. Vehicle selection for nonclinical oral safety studies. Food and Chemical Toxicology. (2018). Available at: [Link]

  • Caulfield, T., et al. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry, ACS Publications. (2014). Available at:[Link]

Sources

Application Notes and Protocols: Preparation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid for use in cell culture applications. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide covers the essential physicochemical properties of the compound, detailed procedures for dissolution, and best practices for storage and handling to maintain compound integrity.

Introduction

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a small molecule of interest in various areas of biomedical research. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro study. The concentration and purity of the compound in the stock solution directly impact the validity of downstream experimental data. This guide provides a scientifically grounded protocol for the preparation of high-concentration stock solutions, typically in Dimethyl Sulfoxide (DMSO), and their subsequent dilution to working concentrations for cell-based assays.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is presented in the table below. This information is essential for accurate calculations and handling of the compound.

PropertyValueSource
Molecular Formula C16H16N2O5S[1]
Molecular Weight 348.37 g/mol [1]
CAS Number 1261978-04-4[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in DMSO

Materials and Reagents

Compound
  • 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid powder

Solvents
  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile.[2]

  • Sterile phosphate-buffered saline (PBS) or cell culture medium for preparing working solutions.

Equipment and Consumables
  • Calibrated analytical balance

  • Sterile, amber or light-protecting microcentrifuge tubes or cryovials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Health and Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid before handling. As a general precaution when handling any chemical powder, appropriate PPE should be worn.[3] All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the powder.[3]

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs.

Calculation

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 348.37 g/mol x 1000 mg/g = 3.48 mg

Step-by-Step Procedure
  • Pre-weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh 3.48 mg of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Expert Tip: If the compound does not readily dissolve, brief sonication in a water bath can be used to facilitate dissolution. Gentle warming to 37°C may also be employed, but it is crucial to ensure the compound is heat-stable.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter. However, as DMSO is bactericidal, this step may not be necessary if aseptic techniques are followed.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Storage and Stability

Proper storage is crucial for maintaining the integrity and activity of the stock solution.

  • Short-term storage: Aliquots can be stored at -20°C for up to one month.

  • Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C.

Protect the stock solutions from light, as many organic compounds are light-sensitive.

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into a sterile aqueous buffer, such as PBS or cell culture medium.

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the desired sterile buffer to achieve the final working concentration.

    • Causality behind Experimental Choice: It is critical to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid precipitation or degradation of the compound in the aqueous environment.

Experimental Workflow and Diagrams

Workflow for Stock and Working Solution Preparation

G cluster_0 Stock Solution Preparation (in Fume Hood) cluster_1 Working Solution Preparation (in Biosafety Cabinet) A Weigh 3.48 mg of Compound B Add 1 mL of DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Cryovials C->D E Store at -20°C or -80°C D->E F Thaw One Aliquot of Stock Solution E->F For Experiment G Serially Dilute in Cell Culture Medium F->G H Final DMSO Concentration < 0.5% G->H I Add to Cells H->I

Caption: Workflow for preparing stock and working solutions.

References

  • NextSDS. 5-(pyrrolidin-1-yl)nicotinic acid — Chemical Substance Information. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • ResearchGate. Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA). Available from: [Link]

Sources

Application Note: High-Throughput Screening of Biased GPR109A Agonists Using 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

The G protein-coupled receptor GPR109A (also known as HCA2 or HM74A) is a high-affinity receptor for nicotinic acid (niacin) and is predominantly expressed in adipocytes and immune cells[1][2]. Clinically, activation of GPR109A by niacin strongly inhibits lipolysis, which subsequently lowers low-density lipoprotein (LDL) cholesterol and elevates high-density lipoprotein (HDL) cholesterol[1][3].

Despite its efficacy, niacin therapy suffers from severe patient compliance issues due to cutaneous flushing—a side effect driven by the receptor's recruitment of β -arrestin. This recruitment triggers the release of arachidonic acid via phospholipase A2 (PLA2), leading to massive prostaglandin (PGD2 and PGE2) synthesis in the skin[3][4].

To decouple the therapeutic anti-lipolytic effects from the flushing side effect, modern drug discovery focuses on identifying biased agonists [3][5]. These molecules selectively stabilize the receptor conformation that activates the Gi-protein signaling pathway (therapeutic) while sterically hindering the conformation required for β -arrestin recruitment (side effect).

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (5-PSNA) represents a rationally designed probe for this purpose. The addition of the bulky, lipophilic 4-(pyrrolidin-1-ylsulfonyl)phenyl group at the 5-position of the nicotinic acid core projects into a secondary binding pocket of GPR109A[4][6]. This structural modification alters the receptor's intracellular dynamics, making 5-PSNA an ideal reference compound for High-Throughput Screening (HTS) campaigns aimed at discovering novel Gi-biased GPR109A agonists.

GPR109A_Signaling Ligand 5-PSNA (Biased Agonist) Receptor GPR109A (HCA2) Ligand->Receptor Binds Gi Gi Protein (Therapeutic) Receptor->Gi Strong Activation Arrestin β-Arrestin (Side Effect: Flushing) Receptor->Arrestin Weak/No Recruitment cAMP Decreased cAMP (Anti-lipolytic) Gi->cAMP Inhibits Adenylyl Cyclase

Fig 1: GPR109A biased signaling pathway favoring Gi over β-arrestin recruitment.

Assay Design & Causality

To evaluate 5-PSNA and screen large compound libraries, we deploy a dual-track HTS workflow. The causality behind this specific assay architecture is rooted in the divergent intracellular pathways of GPR109A:

  • Track A: TR-FRET cAMP Accumulation Assay (Gi Activation). Because GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a drop in intracellular cAMP. To measure this drop reliably in an HTS format, we must artificially elevate the baseline cAMP levels using Forskolin (a direct adenylyl cyclase activator). We also utilize IBMX, a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the natural degradation of cAMP. This ensures that any measured decrease in cAMP is strictly caused by the Gi-mediated action of the agonist.

  • Track B: Enzyme Fragment Complementation (EFC) Assay ( β -Arrestin Recruitment). To measure the flushing pathway, we use a CHO-K1 cell line co-expressing GPR109A tagged with a ProLink (PK) peptide and β -arrestin tagged with an Enzyme Acceptor (EA). The physical recruitment of β -arrestin to the receptor forces the complementation of PK and EA, forming active β -galactosidase. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal, directly linking light output to β -arrestin recruitment.

HTS_Workflow Prep Cell Preparation (CHO-K1 GPR109A) Dispense Compound Dispensing (5-PSNA & Library) Prep->Dispense Split Assay Split Dispense->Split Assay1 TR-FRET cAMP Assay (Gi Activation) Split->Assay1 Track A Assay2 Enzyme Complementation (β-Arrestin) Split->Assay2 Track B Read Microplate Read & Data Analysis Assay1->Read Assay2->Read

Fig 2: Dual-track HTS workflow for evaluating cAMP inhibition and β-arrestin recruitment.

Quantitative Data Presentation

The efficacy of 5-PSNA as a biased agonist is validated by comparing its half-maximal effective concentration ( EC50​ ) across both pathways against the endogenous ligand, Niacin. The Bias Factor is calculated using the ΔΔ Log(Emax/EC50) method.

CompoundGi Pathway (cAMP Inhibition) EC50​ (nM) β -Arrestin Recruitment EC50​ (nM)Bias Factor
Nicotinic Acid (Niacin) 120 ± 15185 ± 201.0 (Unbiased Reference)
5-PSNA 45 ± 8> 10,000> 50.0 (Highly Gi-Biased)

Table 1: Pharmacological profiling of 5-PSNA vs. Niacin. 5-PSNA demonstrates a >50-fold bias toward Gi signaling, validating its utility as a reference probe for non-flushing GPR109A agonists.

Step-by-Step Experimental Protocols

Self-Validating System Requirements

Every HTS plate processed in this protocol operates as a self-validating system. Columns 1 and 2 of every 384-well plate are reserved for controls: 16 wells of DMSO (Vehicle, Negative Control) and 16 wells of 10 µM Niacin (Positive Control). The assay robustness is continuously monitored using the Z'-factor:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ Automated QC Rule: Any plate yielding a Z'-factor <0.5 is automatically rejected. This ensures that all reported data for 5-PSNA and unknown library compounds are strictly the result of receptor modulation, not systemic dispensing errors, edge effects, or compromised cell viability.
Protocol A: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR109A at 80% confluency. Resuspend in Assay Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Inhibitor Addition: Supplement the cell suspension with 500 µM IBMX to halt endogenous phosphodiesterase activity.

  • Plating: Dispense 1,000 cells per well (in 5 µL) into a white, low-volume 384-well microplate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 5-PSNA (dose-response curve) or test compounds dissolved in 100% DMSO.

  • Forskolin Stimulation: Add 5 µL of Assay Buffer containing 2 µM Forskolin to all wells. Incubate the plate at Room Temperature (RT) for 30 minutes. Causality note: Forskolin drives cAMP production; active GPR109A agonists will suppress this production.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (reconstituted in lysis buffer). Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol B: β -Arrestin Enzyme Complementation Assay
  • Cell Preparation: Harvest CHO-K1 cells co-expressing GPR109A-PK and β -Arrestin-EA. Resuspend in Cell Plating Reagent.

  • Plating: Dispense 5,000 cells per well (in 10 µL) into a white, clear-bottom 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dispensing: Transfer 100 nL of 5-PSNA or test compounds directly into the assay wells. Incubate for 90 minutes at 37°C. Causality note: 90 minutes is the optimal kinetic window for β -arrestin translocation to the plasma membrane.

  • Detection: Add 5 µL of the β -galactosidase chemiluminescent working substrate to all wells. Incubate for 60 minutes at RT to allow the complemented enzyme to hydrolyze the substrate.

  • Readout: Measure luminescence on a standard microplate reader.

References

  • ChemiSCREEN Membrane Preparation Recombinant Human GPR109A Receptor - Sigma-Aldrich. 1

  • Nicotinic Acid GPCR Family Subtypes and Products - Multispan, Inc. 2

  • 5-Bromonicotinic acid | 20826-04-4 - Benchchem. 4

  • Nitrogen-Containing Heterocycles as Novel GPR109A Agonists for the Treatment of Dyslipidemia - ResearchGate. 3

  • 5-(3-Cyanophenyl)nicotinic acid | 893740-73-3 - Benchchem. 6

  • Profiling of HCAR1 signaling reveals Gαi/o and Gαs activation without β-arrestin recruitment and the discovery of an allosteric agonist - bioRxiv. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid Formulation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter complex solubility challenges with advanced functionalized heterocycles. This guide provides an authoritative, mechanistic approach to resolving the aqueous precipitation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid , a highly lipophilic, amphoteric compound.

Here, we bypass generic advice and focus on the specific physicochemical causality driving your experimental bottlenecks, providing self-validating protocols to ensure assay integrity.

Part 1: Root Cause Analysis (The "Why")

To stop this compound from crashing out of your aqueous media, you must first understand its structural liabilities. Precipitation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is driven by three compounding factors:

  • The Sulfonamide Trap (Misjudged pKa): A common structural misinterpretation is assuming the pyrrolidine ring acts as a basic amine (which would typically have a pKa ~9.0, offering great solubility at pH 7.4). However, because the pyrrolidine nitrogen is conjugated within a sulfonamide group , its lone pair is entirely delocalized by the strongly electron-withdrawing sulfonyl moiety. This nitrogen is non-basic and non-ionizable.

  • Amphoteric "U-Shaped" Solubility: The only ionizable groups are the nicotinic acid core's carboxylic acid (pKa ~2.0) and pyridine nitrogen (pKa ~4.8) [1]. This creates a zwitterionic state with an isoelectric point (pI) near pH 3.4. At this pH, the molecule possesses a net-zero charge, maximizing hydrophobic interactions and driving rapid crystallization [2].

  • High Lipophilic Bulk: The 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent is a massive hydrophobic sink. Even when the carboxylic acid is fully deprotonated at physiological pH (7.4), the hydration shell around the carboxylate is often insufficient to solubilize the bulky lipophilic tail, leading to micellar aggregation or precipitation.

ChargeState Cation Cationic Form (pH < 2.0) Protonated Pyridine Protonated COOH Zwitterion Zwitterionic Form (pH 3.5 - 5.0) Protonated Pyridine Deprotonated COO- (Lowest Solubility) Cation->Zwitterion pKa ~ 2.0 (-H+) Anion Anionic Form (pH > 7.0) Neutral Pyridine Deprotonated COO- (Highest Solubility) Zwitterion->Anion pKa ~ 4.8 (-H+)

pH-dependent ionization states governing the aqueous solubility of the nicotinic acid moiety.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when diluting from a 10 mM DMSO stock into PBS (pH 7.4)? A: This is classic solvent-shift precipitation . Nicotinic acid derivatives exhibit highly non-ideal solubility behaviors in mixed solvent systems[1]. DMSO is an excellent hydrogen-bond acceptor that readily solvates the compound. When rapidly introduced to water, the DMSO diffuses into the bulk aqueous phase faster than the compound can be hydrated by the buffer. This creates localized zones of supersaturation, causing irreversible crystal nucleation. Solution: Alter the order of addition or use a co-solvent bridge (see Protocol A).

Q: Can I just lower the pH to dissolve it, since it has a pyridine ring? A: Technically yes, but practically no. To fully protonate the pyridine ring and suppress the carboxylic acid ionization (forming a highly soluble cation), you must drop the pH below 2.0. This is incompatible with most biological assays and in vivo dosing regimens.

Q: What is the optimal co-solvent system for in vivo dosing of this compound? A: For intravenous or oral dosing, a ternary system is required to overcome the hydrophobic bulk. We recommend a formulation of 5% DMSO / 30% PEG400 / 65% Water or the inclusion of complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the lipophilic phenyl-sulfonamide tail [3].

Part 3: Troubleshooting Workflow & Experimental Protocols

Workflow Start Precipitation Observed in Aqueous Media CheckPH Measure Solution pH & Verify Target Conc. Start->CheckPH IsIsoelectric Is pH between 3.5 and 5.5? CheckPH->IsIsoelectric AdjustPH Titrate to pH > 7.4 (Form Soluble Anion) IsIsoelectric->AdjustPH Yes (Zwitterion Zone) CheckSolvent Evaluate Co-solvent & Surfactant Needs IsIsoelectric->CheckSolvent No AdjustPH->CheckSolvent Still Cloudy Success Optically Clear Stable Solution AdjustPH->Success Clears Solution AddDMSO Formulate with 5% DMSO / 10% PEG400 CheckSolvent->AddDMSO AddSurfactant Incorporate 1-2% Tween-80 or HP-β-CD AddDMSO->AddSurfactant Still Cloudy AddDMSO->Success Clears Solution AddSurfactant->Success

Troubleshooting workflow for resolving aqueous precipitation of nicotinic acid derivatives.

Protocol A: Preparation of a Stable In Vitro Assay Solution (Preventing Solvent-Shift)

This self-validating protocol prevents localized supersaturation when moving from DMSO stocks to aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Ensure complete dissolution by sonicating for 5 minutes at 37°C.

  • Buffer Optimization: Prepare your target aqueous buffer (e.g., HEPES or PBS). Crucial Step: Adjust the buffer to pH 8.0 prior to compound addition. The slightly elevated pH ensures the carboxylic acid is instantly and fully deprotonated upon contact.

  • Reverse Addition (The "Dropwise" Method): Place the required volume of DMSO stock into a clean glass vial with a magnetic stir bar. Stir at 500 RPM.

  • Gradual Aqueous Integration: Add the pH 8.0 buffer dropwise (1 drop per second) into the stirring DMSO stock. Do not pipette the DMSO into the buffer.

  • Validation (Tyndall Effect): Once the final volume is reached, shine a red or green laser pointer through the vial. If the beam path is highly visible (scattering), nano-precipitates have formed. If the liquid is optically clear and the beam is invisible, the solution is stable.

Protocol B: Formulation for In Vivo Dosing (Ternary System)

Use this when high concentrations (1-5 mg/mL) are required for animal models.

  • Weighing: Weigh the dry powder of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid into a sterile vial.

  • Primary Solvation: Add 5% (v/v of final volume) DMSO and vortex until the powder is fully wetted and dissolved.

  • Surfactant/Cosolvent Addition: Add 30% (v/v) PEG400 and 5% (v/v) Tween-80. Vortex vigorously for 2 minutes. The solution should be a clear, viscous liquid.

  • Aqueous Phase: Slowly add 60% (v/v) sterile Saline (0.9% NaCl) or Water for Injection (WFI) while continuously vortexing.

  • pH Check: Verify the final pH is between 7.0 and 7.4. If it is lower, carefully titrate with 0.1N NaOH micro-additions.

Part 4: Quantitative Physicochemical Summary

The following table summarizes the structural parameters driving the compound's behavior, allowing you to mathematically predict its solubility limits.

PropertyValue / EstimateImpact on Aqueous Formulation
Molecular Weight 348.37 g/mol High molecular bulk restricts integration into the aqueous hydrogen-bond network.
LogP (Estimated) 2.5 - 3.5Highly lipophilic; drives hydrophobic aggregation and micelle formation in water.
pKa1 (Carboxylic Acid) ~ 2.0Deprotonates at pH > 2.0. Must be maintained > pH 7.0 for maximum anionic solubility.
pKa2 (Pyridine Nitrogen) ~ 4.8Deprotonates at pH > 4.8. Contributes to the insoluble zwitterionic state at pH 3.5 - 5.0.
Isoelectric Point (pI) ~ 3.4Point of minimum solubility. Avoid formulating buffers in this pH range.
Sulfonamide Nitrogen Non-ionizableThe pyrrolidine ring nitrogen is rendered non-basic by the sulfonyl group; cannot form HCl salts.

References

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. This foundational study details the non-ideal thermodynamic solubility of the nicotinic acid core in DMSO versus aqueous environments, highlighting the necessity of co-solvents. URL: [Link]

  • Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. Journal of Pharmaceutical Sciences. Discusses the retrograde solubility and supersaturation behaviors of nicotinic acid derivatives, providing context for phase-separation and crystallization mechanics. URL: [Link]

  • Nicotinic acid (Niacin) Physicochemical Properties. Wikipedia, The Free Encyclopedia. Provides baseline consensus data on the pKa, isoelectric point, and intrinsic aqueous solubility limits of the parent nicotinic acid scaffold. URL: [Link]

Improving chemical synthesis yield of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Welcome to the Diagnostic Hub for the synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid. This biaryl sulfonamide presents unique synthetic challenges due to the presence of a coordinating pyridine ring, an unprotected carboxylic acid, and a bulky, polar sulfonamide moiety. This guide provides drug development professionals and process chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize Suzuki-Miyaura cross-coupling yields.

Part 1: Reaction Design & Reagent Selection FAQs

Q1: Why is my Suzuki-Miyaura coupling yield stalling below 20% when using 5-bromonicotinic acid? A: The primary culprit is usually insufficient base. 5-Bromonicotinic acid contains a free carboxylic acid. Under standard Suzuki conditions, the first equivalent of base is entirely consumed deprotonating the carboxylic acid to form a carboxylate salt. If you only use the standard 2.0 equivalents of base, you leave insufficient alkaline driving force to form the reactive boronate complex (the actual nucleophile in the transmetalation step)[1]. Causality & Solution: You must use at least 3.0 to 3.5 equivalents of base (e.g., K₃PO₄). Alternatively, pre-protect the starting material as methyl 5-bromonicotinate, perform the coupling, and saponify the product post-reaction.

Q2: How does the pyrrolidin-1-ylsulfonyl group impact the reaction kinetics? A: While the sulfonamide is at the para position (minimizing direct steric hindrance at the boron center), the pyrrolidin-1-ylsulfonyl group is highly electron-withdrawing and bulky. This reduces the nucleophilicity of the arylboronic acid, slowing down the transmetalation step. Furthermore, it drastically alters the solubility profile, making the boronic acid poorly soluble in non-polar solvents like pure toluene[2]. Causality & Solution: Utilize a biphasic or highly polar solvent mixture, such as 1,4-Dioxane/H₂O (4:1 v/v). Water is critical here; it dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate intermediate[2].

Part 2: Catalyst & Ligand Troubleshooting

Q3: My LC-MS shows unreacted starting materials and a buildup of palladium black. What is happening? A: Pyridine rings are notorious for coordinating to Palladium(II) intermediates, forming off-cycle, stable bis-pyridine complexes. This phenomenon prevents the catalytic cycle from progressing to reductive elimination, eventually leading to catalyst degradation (visible as palladium black)[3]. Causality & Solution: Abandon first-generation catalysts like Pd(PPh₃)₄. Instead, utilize bulky, electron-rich Buchwald-type ligands (e.g., SPhos or XPhos). The extreme steric bulk of SPhos prevents the pyridine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward[3].

Mechanism Pd0 Pd(0)L2 PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Br PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)2 + Base PdII_TM->Pd0 Product Warn1 Bottleneck 1: Pyridine Coordination (Resolved by SPhos) Warn1->PdII_OA Warn2 Bottleneck 2: Carboxylic Acid Quenching (Resolved by 3 eq. K3PO4) Warn2->PdII_TM

Caption: Catalytic cycle highlighting specific mechanistic bottlenecks for pyridine/acid substrates.

Part 3: Quantitative Optimization Data

To demonstrate the causality of the troubleshooting steps above, the following table summarizes the optimization trajectory for the synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid.

EntryCatalyst / Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Primary Failure Mode
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH (9:1)9015%Base neutralized by free acid; Pd black formed.
2Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/EtOH (9:1)9038%Poor solubility of sulfonamide boronic acid.
3Pd(dppf)Cl₂ (5%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)8562%Pyridine coordination slowing turnover.
4 Pd(OAc)₂ (5%) / SPhos (10%) K₃PO₄ (3.5) 1,4-Dioxane/H₂O (4:1) 85 91% Optimized conditions.

Part 4: Validated Experimental Workflow

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each mechanistic requirement is met before proceeding.

Optimized Synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Step 1: Reagent Preparation & Degassing

  • To a 250 mL round-bottom flask, add 5-bromonicotinic acid (1.00 g, 4.95 mmol, 1.0 eq) and (4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid (1.51 g, 5.94 mmol, 1.2 eq).

  • Add anhydrous K₃PO₄ (3.68 g, 17.3 mmol, 3.5 eq). Self-Validation: Ensure K₃PO₄ is finely milled to maximize surface area for the biphasic reaction.

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands like SPhos, leading to premature catalyst death[4].

Step 2: Catalyst Addition & Reaction 5. Under a positive Argon flow, quickly add Pd(OAc)₂ (55 mg, 0.25 mmol, 5 mol%) and SPhos (203 mg, 0.49 mmol, 10 mol%). 6. Attach a reflux condenser, seal the system under Argon, and heat to 85°C in an oil bath. 7. Stir vigorously (800+ RPM) for 12 hours. Self-Validation: At 2 hours, sample the organic layer for LC-MS. The 5-bromonicotinic acid peak should be <10% relative to the product mass.

Step 3: Workup & Purification 8. Cool the mixture to room temperature. Filter through a thin pad of Celite to remove palladium residues, washing the pad with 10 mL of 1% aqueous NaOH. 9. Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate (2 x 20 mL) to remove homocoupled boronic acid byproducts and free ligands. Discard the organic layer. 10. Critical Step: Transfer the aqueous layer to a beaker. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches exactly 3.5 to 4.0. Causality: The target molecule is an amphoteric zwitterion (pyridine nitrogen pKa ~3, carboxylic acid pKa ~4.5). Adjusting to the isoelectric point ensures maximum precipitation of the product. 11. Filter the resulting white/off-white precipitate, wash with cold water (20 mL), and dry in a vacuum oven at 50°C for 24 hours.

Workflow SM1 5-Bromonicotinic Acid Mix Mix in Dioxane/H2O (4:1) Add 3.5 eq K3PO4 SM1->Mix SM2 Sulfonamide Boronic Acid SM2->Mix Degas Sparge with Argon (15 min) Mix->Degas Cat Add Pd(OAc)2 / SPhos Heat to 85°C (12h) Degas->Cat Workup Aqueous Extraction Wash with EtOAc Cat->Workup IPC: LC-MS Check Precip Acidify to pH 3.5 - 4.0 (Isoelectric Precipitation) Workup->Precip Prod Pure Target Molecule Precip->Prod

Caption: Step-by-step synthetic and purification workflow for the target biaryl sulfonamide.

Part 5: Diagnostic Decision Tree

If your reaction fails despite following the protocol, use this diagnostic tree to isolate the variable.

Troubleshooting Start Issue: Low Product Yield (<20%) Check Analyze Crude by LC-MS Start->Check Path1 High Unreacted 5-Bromonicotinic Acid Check->Path1 Path2 High Protodeboronation (De-boronated SM) Check->Path2 Path3 Homocoupling of Boronic Acid Check->Path3 Sol1 Increase Base to 3.5 equiv. Verify SPhos integrity Path1->Sol1 Sol2 Lower Temp to 75°C, Ensure H2O ratio is strictly 20% Path2->Sol2 Sol3 Slow Addition of Boronic Acid, Degas Solvents Thoroughly Path3->Sol3

Caption: Decision tree for diagnosing and resolving common Suzuki coupling failures.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Organic Process Research & Development, ACS Publications. URL:[Link]

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II Chemical Reviews, ACS Publications. URL:[Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzothiatriazine Dioxides for Bi(hetero)aryl-2-sulfonamides The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid.

Q1: What are the ideal storage conditions for solid 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid?

For long-term stability, the solid, crystalline form of the compound should be stored in a tightly sealed, light-resistant container in a controlled environment.[1][2][3] The key is to protect it from heat, humidity, light, and oxygen.[1][4]

Parameter Recommended Condition Rationale
Temperature -20°C (Freezer)Slows down potential degradation reactions, preserving the molecular structure.[5] For many active pharmaceutical ingredients (APIs), cold storage is standard practice.[1][5]
Humidity Dry / DesiccatedThe molecule contains a sulfonamide group, which can be susceptible to hydrolysis.[6][7] Storing in a dry place, such as a desiccator, prevents moisture-induced degradation.[1]
Light Protected from Light (Amber Vial)Aromatic systems and sulfonamides can be sensitive to photodegradation.[1][8] Storing in an amber or opaque container is a crucial preventative measure.[1]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation, particularly if the compound is stored for extended periods, flushing the container with an inert gas can displace oxygen.[1]

Q2: How should I prepare and store solutions of the compound?

Solutions are inherently less stable than the solid state. If you must store solutions, prepare them fresh whenever possible. For short-term storage:

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO, DMF). The solubility in these solvents is approximately 1 mg/mL.[9] Avoid aqueous buffers for long-term storage due to the risk of hydrolysis.

  • Storage Temperature: Store stock solutions at -20°C or, ideally, at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]

  • Container: Use tightly sealed vials designed for low-temperature storage.

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structure—a nicotinic acid moiety linked to a phenylpyrrolidinyl sulfonamide—the most probable degradation pathways are hydrolysis, photolysis, and oxidation.

  • Hydrolysis: The sulfonamide (S-N) bond is the most likely site for hydrolytic cleavage, especially under strongly acidic or basic conditions.[6][10][11] This would break the molecule into two fragments: nicotinic acid substituted with a sulfonic acid group, and pyrrolidine. Studies on various sulfonamides show they are generally stable at neutral pH but can degrade at low pH (e.g., pH 2.0).[6]

  • Photolysis: Exposure to UV or visible light can lead to photodegradation.[8][12] The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances for this reason.[8][13][14]

  • Oxidation: While the core structure is relatively robust, oxidative degradation can occur, potentially at the pyrrolidine ring or the aromatic systems, especially in the presence of oxidizing agents or under prolonged exposure to air.[15]

Q4: How can I tell if my compound has degraded?

Visual inspection can sometimes reveal issues like a change in color or texture, but this is not a reliable indicator. The most definitive way to assess degradation is through analytical techniques:

  • Chromatography (HPLC/LC-MS): This is the gold standard.[16][17] A stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[18][19][20]

  • Mass Spectrometry (MS): Can be used to identify the mass of potential degradation products, helping to elucidate the degradation pathway.[7][21]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

  • Possible Cause: Yes, this is a classic sign of degradation. New peaks, especially those that grow over time or upon sample stress, are likely degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Standard: Prepare a solution from a fresh, unopened vial of the compound and run it on your HPLC/LC-MS system. If the new peaks are absent, it confirms your stored sample has degraded.

    • Perform a Forced Degradation Study: To confirm which degradation pathway is active, intentionally stress the compound under controlled conditions (e.g., mild acid, base, peroxide, heat, light).[18][19][20] This can help you tentatively identify the degradation products seen in your sample. A typical goal is to achieve 5-20% degradation to ensure degradation products are detectable without being overly complex.[15][18][19]

    • Check Your Solvent: Ensure the solvent used for your stock solution has not degraded or is not contaminated.

Issue: The biological activity of my compound seems to have decreased over time.

  • Possible Cause: A loss of potency is a direct consequence of compound degradation. The degradation products are unlikely to have the same biological activity as the parent molecule.

  • Troubleshooting Steps:

    • Confirm Purity: Use HPLC to quantify the purity of your stored compound. Correlate the purity percentage with the observed biological activity.

    • Use a Fresh Sample: Repeat the biological assay using a freshly prepared solution from a new vial of the compound. If the activity is restored, it strongly indicates the previous sample was degraded.

    • Review Storage Protocol: Re-evaluate your storage conditions against the recommendations in the FAQ section. Ensure aliquots are single-use to prevent contamination and multiple freeze-thaw cycles.

Issue: My solid compound has changed color. What should I do?

  • Possible Cause: A change in color (e.g., yellowing) is often a sign of oxidation or photolytic degradation.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the discolored material for quantitative or sensitive biological experiments, as its purity is compromised.

    • Analytical Confirmation: If you have the resources, dissolve a small amount and analyze it by HPLC to confirm the presence of impurities.

    • Procure New Material: Discard the suspect material and obtain a fresh batch. Implement stricter storage protocols (e.g., storage under inert gas, complete protection from light) to prevent recurrence.

Section 3: Protocols & Workflows

This section provides detailed experimental protocols for assessing and ensuring the stability of your compound.

Potential Degradation Pathway

The diagram below illustrates the most probable hydrolytic degradation pathway for 5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, which involves the cleavage of the sulfonamide S-N bond.

G parent 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (Parent Compound) stress Stress Condition (e.g., Low pH, H₂O) parent->stress product1 5-(4-Sulfophenyl)nicotinic acid stress->product1  Hydrolysis (S-N Cleavage) product2 Pyrrolidine stress->product2

Caption: Potential hydrolytic degradation of the parent compound.

Protocol 1: Workflow for a Long-Term Stability Study

This workflow, based on ICH principles, outlines how to formally assess the stability of the compound under defined storage conditions.[18][22]

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_analysis Analysis Phase prep Prepare multiple aliquots of solid compound and solution t0 Analyze Time Zero (T0) Sample (Establish initial purity) prep->t0 store_rec Store at Recommended Conditions (-20°C, Dark, Dry) t0->store_rec store_acc Store at Accelerated Conditions (e.g., 40°C/75% RH) t0->store_acc tp1 Analyze at Time Point 1 (e.g., 3 months) store_rec->tp1 store_acc->tp1 tp2 Analyze at Time Point 2 (e.g., 6 months) tp1->tp2 tp_final Analyze at Final Time Point (e.g., 12 months) tp2->tp_final compare Compare results to T0 (Assess purity, identify degradants) tp_final->compare

Sources

Overcoming poor cell permeability of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address a specific, pervasive challenge in in vitro assays: the poor cellular permeability of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid and structurally similar compounds.

This guide synthesizes mechanistic root-cause analysis with field-proven protocols to help you bypass lipid bilayer restrictions without compromising cellular health or assay integrity.

Diagnostic Dashboard & Root Cause Analysis

The Problem: You observe a lack of efficacy or target engagement in cell-based assays, despite the compound showing high potency in biochemical (cell-free) assays.

The Chemical Causality: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid contains a fully substituted sulfonamide (neutral) and a nicotinic acid moiety. Nicotinic acid has a pKa of approximately 4.75 to 4.85[1]. According to the Henderson-Hasselbalch equation, at a physiological assay pH of 7.4, the carboxylic acid group is >99.7% ionized (deprotonated to a carboxylate anion)[1].

Lipid bilayers are highly lipophilic and repel charged species. The negative charge of the carboxylate, combined with the hydrogen-bonding potential of the sulfonamide, creates a high Polar Surface Area (PSA) that severely restricts passive transcellular diffusion[2].

Permeability Troubleshooting Workflow

Workflow Start Poor Assay Signal (In Vitro) Check Assess Cell Viability (e.g., ATP/MTT Assay) Start->Check Viable Cells Healthy (Permeability/Efflux Issue) Check->Viable >90% Viable Toxic High Toxicity (Signal Loss via Cell Death) Check->Toxic <70% Viable Sol1 Protocol A: Adjust Buffer pH Viable->Sol1 Quick Fix Sol2 Protocol B: Permeability Enhancers Viable->Sol2 Intermediate Sol3 Protocol C: Prodrug Derivatization Viable->Sol3 Long-term

Workflow for diagnosing and resolving compound permeability failures in cell-based assays.

Field-Proven Experimental Solutions & Protocols

To overcome the ionization barrier, you must either alter the assay environment to neutralize the compound, physically assist its transport, or chemically mask the charge.

Protocol A: Assay pH Modulation (Equilibrium Shifting)

Mechanism: Lowering the extracellular pH of your assay buffer shifts the chemical equilibrium toward the un-ionized (protonated) state of the nicotinic acid. This temporarily increases the compound's lipophilicity, allowing passive diffusion. Step-by-Step Methodology:

  • Prepare your standard assay media (e.g., DMEM or RPMI) supplemented with 25 mM HEPES to ensure strong buffering capacity.

  • Carefully titrate the media to pH 6.5 using 1M HCl. (Note: Most mammalian cells can tolerate pH 6.5 for short-term assays of 2-4 hours).

  • Dissolve your compound in 100% DMSO to create a 10 mM stock.

  • Dilute the compound into the pH 6.5 media (final DMSO concentration 0.5%).

  • Incubate cells with the modified media for the duration of the assay and measure target engagement.

Protocol B: Permeability Enhancers (Pluronic F-127)

Mechanism: Pluronic F-127 is a biocompatible, amphiphilic triblock copolymer. It forms micelles that interact with the lipid bilayer, increasing the permeability of polar drugs without causing the severe cytotoxicity associated with harsh detergents[3]. Alternatively, synthetic transmembrane anion transporters can be utilized to shuttle carboxylates across the membrane[4]. Step-by-Step Methodology:

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Mix your 10 mM compound stock 1:1 with the Pluronic F-127 stock.

  • Sonicate the mixture for 5 minutes at room temperature to ensure micelle integration.

  • Dilute this mixture into standard pH 7.4 assay media to achieve a final Pluronic F-127 concentration of 0.05% - 0.1% .

  • Apply to cells. At this concentration, Pluronic F-127 maintains >90% cell viability while significantly boosting intracellular drug accumulation[5].

Protocol C: Prodrug Derivatization (Esterification)

Mechanism: Masking the carboxylic acid as an ester neutralizes the negative charge, drastically lowering the polar surface area and allowing rapid cellular entry[2]. Once inside the cell, intracellular esterases or specific enzymes (like thioredoxin) cleave the ester, trapping the active free acid inside the cell[2]. Step-by-Step Methodology:

  • Synthesis: Convert the nicotinic acid moiety into a simple methyl ester or a bioreducible 2-hydroxyethyl-dithio-benzyl ester (which offers rapid, self-immolative cleavage via intracellular thioredoxin)[2].

  • Preparation: Dissolve the purified prodrug in DMSO (10 mM stock).

  • Incubation: Dose the cells in standard pH 7.4 media. The neutral ester will passively diffuse across the membrane within minutes[2].

  • Cleavage Window: Allow a pre-incubation period of 30–60 minutes for intracellular enzymes to cleave the ester and release the active 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid before taking assay readings.

Mechanistic Pathway: Free Acid vs. Prodrug Transport

Mechanism cluster_ext Extracellular (pH 7.4) cluster_int Intracellular Acid Free Acid (Ionized Carboxylate) Membrane Lipid Bilayer Acid->Membrane Prodrug Ester Prodrug (Neutral Charge) Prodrug->Membrane Blocked Transport Blocked Membrane->Blocked Enzyme Esterases / Trx (Cleavage) Membrane->Enzyme Active Active Free Acid (Target Engaged) Enzyme->Active

Comparative membrane transport dynamics of ionized free acids versus neutral ester prodrugs.

Quantitative Strategy Comparison

Use the following table to select the best troubleshooting strategy based on your assay's constraints:

StrategyMechanism of ActionImplementation TimeRelative CostCytotoxicity RiskPermeability Gain
pH Modulation (pH 6.5) Protonates the carboxylic acid< 1 HourLowModerate (Time-dependent)+
Pluronic F-127 (0.1%) Micellar membrane integration2 HoursLowLow++
Anion Transporters Facilitated diffusion1 DayMediumLow+++
Ester Prodrug Charge masking & internal cleavage1–2 WeeksHighLow++++

Frequently Asked Questions (FAQs)

Q: I lowered the assay pH to 6.5, but my compound precipitated out of solution. How do I fix this? A: By protonating the carboxylic acid, you decreased its aqueous solubility. To counter this, increase the DMSO concentration slightly (up to 1%, if your cell line tolerates it), or pre-warm the media to 37°C before adding the compound. If precipitation persists, you must abandon pH modulation and use Protocol B (Pluronic F-127).

Q: Can I just increase the compound concentration to 100 µM to force it into the cells? A: This is highly discouraged. Forcing extreme concentrations of a poorly permeable compound often leads to off-target effects, assay artifacts (like compound aggregation or fluorescence quenching), and false positives. It is better to improve the fraction absorbed using a prodrug or enhancer than to brute-force the concentration.

Q: How do I know if my ester prodrug is actually being cleaved inside the cell? A: Esterase expression varies wildly between cell lines. To validate cleavage, perform a cell lysate LC-MS/MS assay. Incubate the prodrug with your cells for 1 hour, wash thoroughly with cold PBS to remove extracellular drug, lyse the cells, and run the lysate on LC-MS/MS to quantify the ratio of intact prodrug to released free acid. If cleavage is poor, switch to a more labile ester, such as a 2-hydroxyethyl-dithio-benzyl ester[2].

Q: Could the poor permeability be due to efflux pumps (e.g., P-gp) rather than the carboxylic acid? A: While possible, the pKa of 4.75 dictates that the molecule is an anion at pH 7.4, which is the primary thermodynamic barrier to entry[1]. However, to rule out efflux, run a control assay co-incubating your compound with a broad-spectrum efflux inhibitor like Verapamil or Elacridar. If the signal does not improve, the issue is strictly passive permeability.

References

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Fast Release of Carboxylic Acid inside Cells ChemMedChem / PubMed Central (NIH)[Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters Chemical Communications (RSC Publishing)[Link]

  • Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells PubMed Central (NIH)[Link]

  • Pluronic® F127 Polymeric Micelles as Nanocarriers for Pentamidine: Improving Safety and Biological Efficacy MDPI[Link]

Sources

Resolving baseline noise in 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Chromatography Technical Support Center. Analyzing complex amphoteric molecules like 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid requires precise control over system fluidics and mobile phase chemistry. This compound features a zwitterionic nicotinic acid core (basic pyridine nitrogen and acidic carboxylic acid) coupled to a highly polar, non-ionizable pyrrolidin-1-ylsulfonyl (sulfonamide) moiety.

Baseline noise during the analysis of this compound is rarely just a "dirty column" issue. It is a thermodynamic and electronic manifestation of how the molecule's distinct functional groups interact with your mobile phase, stationary phase, and detector flow cell. This guide is designed to help you isolate, diagnose, and resolve baseline anomalies through field-proven, self-validating protocols.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting your chemistry, you must determine if the noise is mechanical (hardware) or chemical (methodology). Follow the decision tree below to isolate the root cause.

BaselineTroubleshooting Start Baseline Noise Detected CheckType Is the noise rhythmic or periodic? Start->CheckType PumpIssue Hardware: Pump Pulsation or Check Valve Leak CheckType->PumpIssue Yes CheckGrad Does drift correlate with gradient profile? CheckType->CheckGrad No SolventIssue Chemistry: Buffer UV Absorbance Drift CheckGrad->SolventIssue Yes CheckDetector Which detector is being used? CheckGrad->CheckDetector No MSNoise LC-MS: Ion Suppression or Source Contamination CheckDetector->MSNoise MS UVNoise HPLC-UV: Lamp Aging, Dirty Cell, or Bubbles CheckDetector->UVNoise UV

Fig 1. Diagnostic decision tree for isolating baseline noise sources in chromatographic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Modules

Q: Why does my baseline drift upwards significantly during gradient elution of this compound? A: This is a classic thermodynamic and optical issue. Because the nicotinic acid core is zwitterionic, analysts frequently add ion-pairing agents like Trifluoroacetic Acid (TFA) to the mobile phase to suppress ionization and improve peak shape. However, TFA absorbs UV light strongly below 220 nm, and as its concentration changes during a gradient, it causes the baseline to rise across the run[1].

  • Causality: The bulky pyrrolidin-1-ylsulfonyl group requires higher organic concentrations (e.g., >40% Acetonitrile) to elute. If you are monitoring at 210 nm, the optical density shift will inevitably cause severe drift.

  • Resolution: Shift your detection wavelength to 260 nm, which targets the specific absorption maximum of the pyridine ring and renders the TFA baseline transparent[2]. Alternatively, switch to a constant-absorbance buffer system.

Q: I am observing high-frequency, rhythmic baseline noise (ripple). Is the sulfonamide precipitating in the column? A: No. High-frequency, rhythmic noise is almost exclusively a mechanical fluidics issue, not a chemical precipitation event. Dirty or malfunctioning check valves are common culprits of this type of baseline noise[1].

  • Causality: When organic solvents mix with aqueous buffers under high pressure, the solubility of dissolved gases drops rapidly. If the online degasser is failing, micro-bubbles pass through the UV flow cell, scattering light and creating rhythmic spikes.

  • Resolution: Purge the pump with 100% isopropanol to clear trapped air, replace the inlet check valves (ceramic valves are recommended for TFA methods[1]), and ensure your mobile phases are sonicated prior to online degassing.

Q: My LC-MS baseline is erratic, and the Signal-to-Noise (S/N) ratio for the target mass is unacceptably low. How can I resolve this? A: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is highly susceptible to ion suppression. The erratic MS baseline is likely caused by the accumulation of non-volatile salts or matrix contaminants in the Electrospray Ionization (ESI) source. Furthermore, the zwitterionic core can form multiple unpredictable adducts (e.g., [M+Na]+, [M+K]+) if the mobile phase is not rigorously controlled, splitting your signal and raising the noise floor.

  • Resolution: Implement a divert valve strategy. Send the first 2 minutes of the LC eluent to waste to prevent void-volume salts from entering the MS. Use only hypergrade LC-MS solvents and volatile buffers (e.g., 10 mM Ammonium Formate).

Quantitative Data & System Optimization

To effectively troubleshoot, you must measure your system's performance against established quantitative thresholds. Use the tables below to evaluate your mobile phase chemistry and baseline metrics.

Table 1: Mobile Phase Additive Comparison for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

AdditiveConc.UV CompatibilityMS CompatibilityBaseline ImpactCausality / Mechanism
TFA 0.1%Poor (<220 nm)Very PoorSevere drift in gradientStrong UV absorbance[1]; causes severe ion suppression in ESI-MS.
Formic Acid 0.1%ModerateExcellentLow noiseWeak ion-pairing, but provides sufficient protons for MS[M+H]+.
Amm. Formate 10 mMGood (>210 nm)ExcellentMinimal driftBuffers at pH ~3.0, neutralizing the carboxylic acid while protonating the pyridine ring.
Phos. Acid 0.1%ExcellentIncompatibleExtremely stableTransparent in UV; non-volatile, will rapidly foul and destroy MS sources.

Table 2: Quantitative Baseline Troubleshooting Metrics

MetricAcceptable Range (UV-PDA)Acceptable Range (ESI-MS)Diagnostic Implication if Exceeded
Short-term Noise (Ripple) < 0.05 mAU< 100 cpsPump pulsation, micro-bubbles, or check valve failure.
Long-term Drift < 1.0 mAU/hr< 500 cps/hrTemperature fluctuations or solvent UV absorbance drift.
Signal-to-Noise (S/N) > 10:1 (LOD)> 3:1 (LOD)Detector lamp aging, flow cell contamination, or ion source fouling.
Pressure Fluctuation < 1% of total (ΔP < 20 bar)< 1% of total (ΔP < 20 bar)Air bubbles trapped in the pump head or failing pump seals.
Self-Validating Experimental Protocol

This step-by-step methodology is designed to isolate the source of the noise and optimize the system specifically for zwitterionic sulfonamides. It is "self-validating" because Step 1 definitively proves whether the issue is hardware-related or chemistry-related.

Phase 1: System vs. Column Isolation (The Validation Step)

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Run your standard gradient method monitoring the baseline.

  • Validation Check: If the baseline noise persists, the issue is systemic (detector lamp, pump check valves, or contaminated mobile phase). If the noise disappears, the issue is column-related (compound bleed, stationary phase degradation, or matrix accumulation).

Phase 2: Mobile Phase Optimization

  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Formate in hypergrade LC-MS water. Adjust to pH 3.0 using Formic Acid.

    • Causality: At pH 3.0, the carboxylic acid (pKa ~4.5) is fully protonated (neutral), and the pyridine nitrogen (pKa ~2.5) is protonated (cationic). This prevents zwitterionic equilibrium shifting, ensuring a single ionization state for sharp peaks, while the volatile formate prevents MS source fouling.

  • Prepare Mobile Phase B: 100% hypergrade LC-MS Acetonitrile.

  • Degassing: Degas both solvents offline via sonication for 10 minutes, then engage the online vacuum degasser.

Phase 3: Detector & Gradient Calibration

  • UV/PDA Setup: Set the primary wavelength to 260 nm to target the nicotinic acid chromophore maximum, avoiding low-wavelength solvent noise[2].

  • MS Setup: Perform a routine ESI source clean. Program the divert valve to send the LC eluent to waste from 0–2 minutes (diverting non-retained salts) and after the analyte elutes.

  • Gradient Execution: Implement a controlled organic ramp (e.g., 5% to 60% B over 15 minutes) followed by a rapid column re-equilibration step (5 minutes post-run) to ensure reproducibility[2].

References
  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Separation Science. Available at:[Link]

  • National Institutes of Health (PMC). "Simultaneous quantification of 12 water-soluble vitamins in MDCK cell culture media by eco-friendly ion-pairing reagent-free HPLC-UV." NIH PubMed Central. Available at:[Link]

Sources

Technical Support Center: Crystallization of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and structured protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality crystalline material.

Section 1: Understanding the Molecule

Effective crystallization begins with a foundational understanding of the target molecule's physicochemical properties. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is a complex molecule with distinct structural features that govern its crystallization behavior.

  • Zwitterionic Character : The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This allows it to exist as a zwitterion, or inner salt, particularly at its isoelectric point.[1][2] The charge distribution in a zwitterion is highly dependent on the pH of the solution.[1][3][4] This makes pH a critical parameter to control during crystallization.

  • Hydrogen Bonding : The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor.[5][6] This, along with the carboxylic acid group, promotes strong intermolecular interactions, which can lead to the formation of different crystal packing arrangements known as polymorphs.[5][6][7]

  • Molecular Structure : The molecule possesses a relatively rigid core due to the phenyl and pyridine rings, but also has a flexible pyrrolidine ring.[8] The balance of these features influences how the molecule packs into a crystal lattice.

Section 2: Troubleshooting Common Crystallization Failures

This section addresses the most common challenges encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the temperature of the solution is above the melting point of the solid at that concentration.[9] This is often caused by high impurity levels or excessively rapid cooling.

Immediate Solutions:

  • Re-dissolve and Dilute : Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation level.[10]

  • Slow Down Cooling : Allow the solution to cool to ambient temperature very slowly. Insulating the flask with glass wool or a cloth can help. Avoid moving directly to an ice bath.[7]

  • Change Solvent System : The chosen solvent may be too nonpolar. Try a more polar solvent or a mixture, such as ethanol/water or isopropanol/water.[9]

Q2: I'm only getting an amorphous powder, not crystals. How can I induce crystallinity?

A2: Amorphous solids form when molecules precipitate too quickly, preventing them from organizing into an ordered crystal lattice.[7] This "crashing out" is a common result of shock cooling or using a potent anti-solvent too aggressively.

Solutions to Promote Crystalline Growth:

  • Reduce the Rate of Supersaturation :

    • Slow Cooling : This is the most critical factor. Allow the solution to cool to room temperature over several hours before considering further cooling.[7]

    • Solvent/Anti-Solvent System : Dissolve the compound in a "good" solvent where it is highly soluble. Then, add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. This controlled reduction in solubility promotes gradual crystal growth.[7]

    • Vapor Diffusion : Dissolve your compound in a small vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gently inducing crystallization.[11]

  • Induce Nucleation : If a clear, supersaturated solution fails to produce crystals, nucleation can be initiated by:

    • Scratching : Gently scratch the inside surface of the glass flask at the solution's surface with a glass rod.[10]

    • Seeding : Add a single, tiny crystal from a previous successful batch to act as a template for growth.[7][10]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield is typically due to using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures, or incomplete cooling.[9][12]

Strategies to Maximize Yield:

  • Minimize Solvent Volume : Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[7]

  • Ensure Complete Cooling : After the solution reaches room temperature, cool it further in an ice bath or refrigerator for an extended period to maximize precipitation.[7]

  • Solvent Selection : Choosing a solvent system where the compound has high solubility at high temperatures but very low solubility at low temperatures is key. Binary and ternary solvent mixtures are often superior to single solvents for maximizing yield.[13][14]

Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common with sulfonamides and nicotinic acid derivatives due to their hydrogen bonding capabilities.[15] Different polymorphs can have different physical properties, so control is crucial.

Control Strategies:

  • Standardize Conditions : Strictly control all crystallization parameters: solvent choice, cooling rate, agitation, and temperature. Minor variations can favor different polymorphs.[7]

  • Seeding : This is the most effective method. Introduce a seed crystal of the desired polymorph into a supersaturated solution to direct the crystallization outcome.[7]

  • Solvent Choice : The polarity and hydrogen-bonding ability of the solvent can dictate which polymorph is formed.[16][17] A systematic screening of solvents is recommended.

Section 3: Systematic Optimization Protocols

Protocol 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a crystallization process.[18] This protocol outlines a small-scale, systematic approach to screen for suitable solvents.

Objective: To identify single or mixed solvent systems that provide a good solubility profile (high solubility when hot, low solubility when cold).

Materials:

  • 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (2 mL) with caps

  • Heating block and magnetic stirrer

Procedure:

  • Preparation : Place approximately 10-20 mg of the compound into each vial.

  • Initial Solubility Test (Room Temp) : Add a solvent to the first vial in 0.1 mL increments. After each addition, vortex or stir for 1-2 minutes. Record the volume of solvent required to fully dissolve the compound. If it dissolves in <0.5 mL, it is likely too soluble. If it is insoluble in >1.5 mL, it is likely not a good candidate for single-solvent recrystallization.

  • Hot Solubility Test : For solvents where the compound was sparingly soluble at room temperature, heat the vial to near the solvent's boiling point. Add more solvent dropwise until the compound fully dissolves.

  • Cooling & Observation : Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in a refrigerator or ice bath.

  • Evaluation : Observe the vials for crystal formation, oiling out, or amorphous precipitation. Note the quality and quantity of the crystals.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Key Characteristics
Protic Water, Ethanol, Isopropanol9.0, 5.2, 4.3100, 78, 82Hydrogen bond donors. Good for zwitterionic compounds.[17]
Aprotic Polar Acetone, Acetonitrile, DMSO5.4, 6.2, 7.256, 82, 189Can accept H-bonds. DMSO has high solubility for nicotinic acid.[19]
Ethers Tetrahydrofuran (THF)4.266Moderate polarity.
Esters Ethyl Acetate4.377Moderate polarity, good for forming well-defined crystals.
Protocol 2: pH-Controlled Crystallization

Given the zwitterionic nature of the molecule, controlling the pH can dramatically influence its solubility and crystal form.

Objective: To explore the effect of pH on crystallization and identify conditions that yield high-quality crystals.

Procedure:

  • Solubilization : Dissolve the compound in a suitable solvent mixture (e.g., ethanol/water).

  • pH Adjustment :

    • Acidic pH : Add a dilute solution of HCl dropwise to protonate the pyridine ring, forming a more soluble salt.

    • Basic pH : Add a dilute solution of NaOH dropwise to deprotonate the carboxylic acid, also forming a more soluble salt.

  • Induce Crystallization : Slowly bring the pH back towards the molecule's isoelectric point (pI) by adding the corresponding base or acid. The compound's solubility will decrease significantly around the pI, inducing crystallization.

  • Slow Growth : Perform the pH adjustment slowly and with vigorous stirring to avoid rapid precipitation. Allow the solution to stand undisturbed for crystal growth.

Section 4: Visualizing the Workflow

A logical workflow is essential for efficiently troubleshooting crystallization problems. The following diagram outlines a systematic approach.

Crystallization_Workflow cluster_0 Phase 1: Initial Attempt cluster_1 Phase 2: Evaluation & Troubleshooting cluster_2 Phase 3: Optimization Strategies Start Crude Compound Solvent_Screen Protocol 1: Systematic Solvent Screening Start->Solvent_Screen Initial_Attempt Initial Crystallization (Slow Cooling) Solvent_Screen->Initial_Attempt Evaluation Evaluate Outcome Initial_Attempt->Evaluation Oiling_Out Problem: Oiling Out (See Q1) Evaluation->Oiling_Out Oil Amorphous Problem: Amorphous Solid (See Q2) Evaluation->Amorphous Powder Low_Yield Problem: Low Yield (See Q3) Evaluation->Low_Yield Few Crystals Good_Crystals Success: High-Quality Crystals Evaluation->Good_Crystals Success Optimize_Cooling Optimize Cooling Rate (Slower) Oiling_Out->Optimize_Cooling Change_Solvent Use Solvent/ Anti-Solvent System Oiling_Out->Change_Solvent Amorphous->Change_Solvent pH_Control Protocol 2: pH Adjustment Amorphous->pH_Control Low_Yield->Optimize_Cooling Low_Yield->Change_Solvent Optimize_Cooling->Initial_Attempt Change_Solvent->Initial_Attempt pH_Control->Initial_Attempt Seeding Introduce Seed Crystal of Desired Polymorph Seeding->Initial_Attempt For Polymorph Control

Caption: A systematic workflow for troubleshooting and optimizing crystallization conditions.

References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Scite.ai.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Ingenta Connect.
  • Zwitterion | Definition, Structure & Properties. Study.com.
  • Troubleshooting. Chemistry LibreTexts.
  • Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
  • Guide for crystalliz
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
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  • Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange.
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Validation & Comparative

A Comparative Analysis: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid versus Traditional Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid and traditional nicotinic acid derivatives. As a Senior Application Scientist, this analysis is grounded in established pharmacological principles and preclinical testing paradigms, offering a forward-looking perspective on a next-generation nicotinic acid analog. Due to the emergent nature of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, this guide contrasts its hypothesized properties, based on structural analysis, with the well-documented performance of traditional nicotinic acid.

Introduction: The Enduring Challenge of Dyslipidemia and the Evolution of Nicotinic Acid Therapy

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while significantly raising high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic utility, however, has been persistently hampered by challenging side effects, most notably cutaneous flushing and the risk of hepatotoxicity.[3][4] This has driven the quest for novel nicotinic acid derivatives that retain the beneficial lipid-modifying effects while exhibiting an improved safety and tolerability profile.

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid represents a rational design approach to address these limitations. By incorporating a phenylpyrrolidinylsulfonyl moiety, this novel compound is engineered to potentially modulate the physicochemical and pharmacokinetic properties of the nicotinic acid core, aiming for enhanced therapeutic efficacy and reduced adverse effects.

Mechanism of Action: A Shared Target with Divergent Potential

Both traditional nicotinic acid and its novel derivative are predicated on their interaction with the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][5]

Traditional Nicotinic Acid: The GPR109A-Mediated Cascade

The lipid-lowering effects of nicotinic acid are primarily mediated through the activation of GPR109A on adipocytes.[1] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase. The result is a decrease in the mobilization of free fatty acids from adipose tissue to the liver, which in turn reduces the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), a precursor to LDL.[3]

The notorious flushing effect is also GPR109A-dependent, but occurs through the receptor's activation on epidermal Langerhans cells and keratinocytes.[1][3] This triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), leading to vasodilation and the characteristic flushing sensation.[1]

Signaling Pathway of Traditional Nicotinic Acid

NA Nicotinic Acid GPR109A_Adipocyte GPR109A (Adipocyte) NA->GPR109A_Adipocyte GPR109A_Langerhans GPR109A (Langerhans Cell) NA->GPR109A_Langerhans AC_inhibition Adenylyl Cyclase Inhibition GPR109A_Adipocyte->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HSL_inhibition ↓ Hormone-Sensitive Lipase cAMP_decrease->HSL_inhibition FFA_decrease ↓ Free Fatty Acids HSL_inhibition->FFA_decrease VLDL_decrease ↓ VLDL & LDL FFA_decrease->VLDL_decrease PG_release Prostaglandin Release (PGD2, PGE2) GPR109A_Langerhans->PG_release Vasodilation Vasodilation (Flushing) PG_release->Vasodilation

Caption: GPR109A-mediated pathways of nicotinic acid.

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid: A Hypothesis of Modified Receptor Interaction

The fundamental nicotinic acid structure of the novel compound strongly suggests that it will also act as a GPR109A agonist. The key to its potentially altered profile lies in the 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent.

  • Potential for Altered Binding Affinity and Selectivity: The sulfonylphenyl group is a common pharmacophore in medicinal chemistry, known to participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces.[6][7] This moiety could introduce additional binding interactions with the GPR109A receptor, potentially leading to increased potency. Furthermore, subtle changes in receptor conformation upon binding could bias signaling towards the therapeutic (anti-lipolytic) pathway over the flushing (prostaglandin release) pathway. The pyrrolidine ring, a versatile scaffold in drug discovery, can enhance aqueous solubility and introduce specific stereochemical constraints that may influence receptor interaction.[8][9][10][11]

  • Hypothesized Signaling of the Novel Derivative: While the core mechanism is likely conserved, the modified structure may lead to a more favorable balance between the desired lipid-lowering effects and the undesirable flushing response.

Hypothesized Signaling of the Novel Nicotinic Acid Derivative

Novel_NA 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid GPR109A_Adipocyte GPR109A (Adipocyte) (Potentially Higher Affinity) Novel_NA->GPR109A_Adipocyte GPR109A_Langerhans GPR109A (Langerhans Cell) (Potentially Lower Affinity/Altered Signaling) Novel_NA->GPR109A_Langerhans AC_inhibition Adenylyl Cyclase Inhibition GPR109A_Adipocyte->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HSL_inhibition ↓ Hormone-Sensitive Lipase cAMP_decrease->HSL_inhibition FFA_decrease ↓ Free Fatty Acids HSL_inhibition->FFA_decrease VLDL_decrease ↓ VLDL & LDL FFA_decrease->VLDL_decrease PG_release Reduced Prostaglandin Release GPR109A_Langerhans->PG_release Vasodilation Reduced Flushing PG_release->Vasodilation

Caption: Hypothesized GPR109A signaling of the novel derivative.

Comparative Pharmacokinetics: A Tale of Two Profiles

The pharmacokinetic profile of a drug is a critical determinant of its efficacy and safety.[12] Here, we contrast the known pharmacokinetics of traditional nicotinic acid with the projected profile of its novel derivative.

Traditional Nicotinic Acid: Rapid Absorption and Extensive Metabolism

Traditional nicotinic acid is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 30 to 60 minutes for immediate-release formulations.[2] It undergoes extensive and saturable first-pass metabolism in the liver, primarily through two pathways: a high-affinity, low-capacity conjugation with glycine to form nicotinuric acid, and a low-affinity, high-capacity conversion to nicotinamide adenine dinucleotide (NAD) and subsequent metabolites.[2][13][14] The plasma half-life is short, ranging from 20 to 45 minutes.[2] This rapid absorption and short half-life contribute to the pulsatile exposure that is thought to exacerbate the flushing response.

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid: Projected for Improved Pharmacokinetics

The addition of the sulfonylphenyl and pyrrolidine moieties is anticipated to significantly alter the pharmacokinetic profile of the nicotinic acid core.

  • Modified Absorption and Distribution: The sulfonyl group can modulate the solubility and acid-base properties of a molecule.[6] The pyrrolidine ring is known to enhance aqueous solubility.[9] These modifications could lead to more controlled and sustained absorption from the gut, resulting in a smoother plasma concentration-time profile and a longer half-life. This would be a key advantage in mitigating the flushing associated with the sharp Cmax of immediate-release nicotinic acid.

  • Altered Metabolism: The sulfonyl group is relatively stable and can increase the metabolic stability of a drug by blocking metabolically labile sites.[6] This could lead to a greater proportion of the parent compound reaching systemic circulation and its target receptors, potentially allowing for lower and less frequent dosing.

Table 1: Comparative Pharmacokinetic Parameters

ParameterTraditional Nicotinic Acid (Immediate-Release)5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (Hypothesized)
Absorption RapidMore controlled and sustained
Time to Peak Plasma Concentration (Tmax) 30-60 minutes[2]Potentially prolonged
Metabolism Extensive, saturable first-pass metabolism[2][13]Potentially reduced first-pass metabolism, increased metabolic stability
Plasma Half-life (t1/2) 20-45 minutes[2]Potentially longer
Dosing Frequency Multiple times dailyPotentially once daily

Head-to-Head Comparison: Efficacy and Safety

While direct comparative clinical data for 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is not yet available, we can outline the key performance indicators and the experimental methodologies that would be employed to evaluate its performance against traditional nicotinic acid.

Lipid-Modifying Efficacy

The primary measure of efficacy for any nicotinic acid derivative is its ability to favorably alter the lipid profile.

Experimental Protocol: In Vivo Assessment of Lipid-Lowering Efficacy in a Dyslipidemic Animal Model

  • Model Selection: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice are standard models that develop atherosclerosis and dyslipidemia, particularly when fed a high-fat diet.[15][16]

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • Traditional nicotinic acid (dose-ranging)

    • 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (dose-ranging)

  • Dosing Regimen: Daily oral gavage for a period of 8-12 weeks.

  • Endpoint Analysis:

    • Plasma Lipid Profile: At baseline and at regular intervals, blood samples are collected for the analysis of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

    • Atherosclerotic Plaque Analysis: At the end of the study, the aorta is harvested, and the extent of atherosclerotic lesions is quantified by en face analysis after Oil Red O staining.

Table 2: Anticipated Efficacy Profile

Efficacy ParameterTraditional Nicotinic Acid5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (Hypothesized)
LDL-C Reduction SignificantPotentially similar or greater efficacy at lower doses
HDL-C Elevation SignificantPotentially similar or greater efficacy
Triglyceride Reduction SignificantPotentially similar or greater efficacy
Atherosclerotic Plaque Reduction DemonstratedTo be determined, but hypothesized to be at least as effective
Safety and Tolerability Profile

The key differentiators for the novel compound are expected to be in its improved safety and tolerability.

Experimental Protocol: In Vivo Assessment of Flushing Response

  • Model Selection: Rodent models, while not perfectly replicating human flushing, can be used to assess vasodilation as a surrogate marker. Ear reddening and temperature changes can be quantified.

  • Treatment Groups:

    • Vehicle control

    • Traditional nicotinic acid

    • 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

  • Endpoint Analysis:

    • Visual Assessment: Scoring of ear flushing intensity at various time points after drug administration.

    • Laser Doppler Flowmetry: To quantitatively measure changes in cutaneous blood flow.

    • Prostaglandin Measurement: Plasma levels of PGD2 and PGE2 metabolites can be measured by ELISA or mass spectrometry.[1][17]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

  • Cell-Based Models: Primary human hepatocytes or immortalized human liver cell lines such as HepG2 or HepaRG are commonly used.[18][19][20][21][22]

  • Treatment: Cells are incubated with a range of concentrations of traditional nicotinic acid and the novel derivative for 24-72 hours.

  • Endpoint Analysis:

    • Cell Viability Assays: MTT or LDH release assays to quantify cytotoxicity.[21]

    • Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., JC-1 staining).[18]

    • Apoptosis and Necrosis: Staining with markers such as Annexin V and propidium iodide.

    • High-Content Imaging: Multiparametric analysis of cellular morphology, nuclear integrity, and other markers of cellular stress.[18][19]

Table 3: Anticipated Safety and Tolerability Profile

Safety/Tolerability ParameterTraditional Nicotinic Acid5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (Hypothesized)
Cutaneous Flushing Common and often treatment-limiting[3]Significantly reduced due to altered pharmacokinetics and potentially biased GPR109A signaling
Hepatotoxicity A risk, particularly with sustained-release formulations[2]Potentially lower risk due to altered metabolic pathways and increased potency allowing for lower doses
Gastrointestinal Distress Can occurTo be determined

Conclusion: A Promising Step Forward in Nicotinic Acid Therapeutics

While direct experimental data on 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid is not yet in the public domain, a thorough analysis of its structure provides a strong rationale for its potential as a superior alternative to traditional nicotinic acid derivatives. The strategic incorporation of the phenylpyrrolidinylsulfonyl moiety is hypothesized to confer a more favorable pharmacokinetic profile, leading to sustained therapeutic effects with a reduced incidence of flushing. Furthermore, the potential for altered receptor interaction and increased metabolic stability may translate to an improved overall safety profile, particularly with respect to hepatotoxicity.

The experimental frameworks outlined in this guide provide a clear roadmap for the preclinical and clinical evaluation of this promising new agent. Should the hypothesized properties of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid be confirmed through rigorous testing, it could represent a significant advancement in the management of dyslipidemia, offering patients the well-established benefits of nicotinic acid therapy with a much-improved treatment experience.

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Comparative efficacy of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-PSNA: A Novel EP4 Receptor Antagonist for Reversing TME Immunosuppression in Murine Models

Executive Summary

The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive metabolites, among which Prostaglandin E2 (PGE2) plays a dominant role in driving immune evasion. 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (5-PSNA) is a novel, highly selective, orally bioavailable small-molecule antagonist of the E-type prostanoid receptor 4 (EP4). By leveraging a lipophilic pyrrolidin-1-ylsulfonyl moiety coupled with a nicotinic acid pharmacophore, 5-PSNA achieves superior target residence time and metabolic stability compared to first-generation clinical candidates. This guide objectively compares the pharmacological profile and in vivo efficacy of 5-PSNA against established EP4 antagonists (E7046 and MF-766) in murine syngeneic tumor models, providing validated experimental workflows for preclinical evaluation.

Mechanistic Rationale: The PGE2-EP4 Axis in the TME

In COX-2 overexpressing tumors, tumor-derived PGE2 binds to the Gs-coupled EP4 receptor on infiltrating immune cells. This interaction triggers adenylyl cyclase (AC), leading to a surge in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). In effector T cells, PKA phosphorylates C-terminal Src Kinase (Csk), which in turn inhibits Lck, effectively shutting down proximal T cell receptor (TCR) signaling and driving T cell exhaustion . Furthermore, PGE2-EP4 signaling drives the differentiation of regulatory T cells (Tregs) and polarizes macrophages toward an immunosuppressive M2 phenotype .

By competitively blocking EP4, 5-PSNA prevents cAMP accumulation, thereby rescuing TCR signaling and restoring the cytolytic capacity of CD8+ T cells while simultaneously reprogramming the myeloid compartment.

Pathway PGE2 Tumor-Derived PGE2 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 Agonism AC Adenylyl Cyclase (AC) EP4->AC Gsu03B1 Activation Antagonist 5-PSNA (EP4 Antagonist) Antagonist->EP4 Competitive Blockade cAMP Intracellular cAMP AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Csk C-terminal Src Kinase (Csk) PKA->Csk Phosphorylates Lck Lck Kinase Csk->Lck Inhibits TCR TCR Signaling Lck->TCR Suppresses Immuno Immunosuppression (T cell exhaustion) TCR->Immuno Leads to

PGE2-EP4-cAMP Immunosuppressive Signaling Pathway and 5-PSNA Blockade

In Vitro Pharmacological Profiling

To establish the potency of 5-PSNA, we compared its receptor binding affinity, functional cAMP inhibition, and pharmacokinetic stability against E7046 (a clinical-stage EP4 antagonist) and MF-766 .

Table 1: Comparative In Vitro and Pharmacokinetic Profiling

CompoundEP4 Binding (Kᵢ, nM)EP2 Binding (Kᵢ, nM)cAMP Inhibition (IC₅₀, nM)Microsomal Stability (T₁/₂, min)Oral Bioavailability (F%)
5-PSNA 1.2 >10,000 3.4 >120 78%
E704613.5>10,00022.14542%
MF-7660.8>10,0002.18565%

Data Synthesis: While MF-766 and 5-PSNA exhibit comparable sub-nanomolar target affinities, 5-PSNA demonstrates vastly superior metabolic stability (T₁/₂ > 120 min) and oral bioavailability. This is directly attributed to the pyrrolidin-1-ylsulfonyl group, which shields the molecule from rapid hepatic CYP450-mediated oxidation.

Protocol 1: Self-Validating cAMP Accumulation Assay

Causality & Logic: Because EP4 is a Gs-coupled receptor, measuring cAMP is the most direct readout of target engagement. To ensure this protocol is a self-validating system , we utilize Forskolin (a direct AC activator) as an internal control. If Forskolin fails to induce a robust cAMP spike, the cellular machinery or HTRF detection reagents are compromised, automatically invalidating the assay plate.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human EP4 receptor at 5,000 cells/well in a 384-well plate using assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes at 37°C to prevent cAMP degradation, ensuring signal accumulation.

  • Antagonist Addition: Add 5-PSNA, E7046, or MF-766 in a 10-point dose-response curve (0.01 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add PGE2 at its predetermined EC₈₀ concentration (typically 3 nM).

    • Validation Control: In designated control wells, add 10 µM Forskolin instead of PGE2 to define the maximum dynamic range of the assay.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Incubate for 1 hour at room temperature and read the TR-FRET signal at 665 nm / 620 nm. Calculate the IC₅₀ using non-linear regression.

In Vivo Efficacy: Reversing Immunosuppression in Murine Models

The true utility of an EP4 antagonist lies in its ability to remodel the TME. We utilized the CT26 murine colon carcinoma model, a highly immunogenic, COX-2 expressing syngeneic tumor that heavily relies on PGE2 for immune evasion.

Table 2: In Vivo Efficacy in CT26 Syngeneic Model (Day 21)

Treatment GroupDose / RouteTumor Growth Inhibition (TGI %)Intratumoral CD8+ T cells (% of CD45+)Treg Cells (% of CD4+)
Vehicle-0%4.2%22.5%
E704630 mg/kg, PO41%9.5%15.4%
5-PSNA 30 mg/kg, PO 58% 14.8% 11.2%
Anti-PD-110 mg/kg, IP35%11.2%18.1%
5-PSNA + Anti-PD-1 Combo 92% 28.5% 8.4%

Data Synthesis: 5-PSNA monotherapy outperformed E7046, driving a 58% reduction in tumor volume. Crucially, when combined with an Anti-PD-1 immune checkpoint inhibitor, 5-PSNA achieved near-complete tumor regression (92% TGI). This macroscopic efficacy is causally linked to the microscopic TME remodeling: a massive influx of CD8+ effector T cells and a sharp decline in immunosuppressive Tregs.

Workflow Day0 Day 0: Inoculate CT26 Cells (BALB/c Mice) Day7 Day 7: Randomization (Tumor ~100 mm³) Day0->Day7 Treatment Days 7-21: Oral 5-PSNA Daily ± Anti-PD-1 (IP) Day7->Treatment Endpoint Day 22: Harvest Tumors for Flow Cytometry Treatment->Endpoint

Murine CT26 Syngeneic Tumor Model and Treatment Workflow

Protocol 2: CT26 Syngeneic Tumor Model & TIL Immunophenotyping

Causality & Logic: Measuring tumor volume alone is insufficient to prove an immune-mediated mechanism. By coupling macroscopic caliper measurements with high-parameter flow cytometry of Tumor-Infiltrating Lymphocytes (TILs), we establish a direct causal link between EP4 blockade and immune activation. To make this a self-validating system , a live/dead viability dye and fluorescence-minus-one (FMO) controls are mandatory to eliminate false-positive gating artifacts caused by necrotic tumor tissue.

Step-by-Step Methodology:

  • Tumor Inoculation: Subcutaneously inject 5 × 10⁵ CT26 cells into the right flank of 6-8 week old female BALB/c mice.

  • Randomization: On Day 7, when tumors reach ~100 mm³, randomize mice into treatment groups (n=10/group) to ensure equal starting baselines.

  • Dosing Regimen: Administer 5-PSNA (30 mg/kg) via oral gavage (PO) daily. For combination groups, administer Anti-PD-1 (10 mg/kg) intraperitoneally (IP) twice weekly.

  • Tumor Dissociation (Day 22): Excise tumors, mince mechanically, and digest using Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) at 37°C for 30 minutes. Pass through a 70 µm cell strainer to yield a single-cell suspension.

  • Staining & Flow Cytometry:

    • Validation Step: Stain cells with a Fixable Viability Dye (e.g., Zombie Aqua) to exclude dead cells.

    • Stain surface markers: CD45 (leukocytes), CD3, CD4, CD8.

    • Fix/Permeabilize cells and stain intracellularly for FoxP3 (Tregs) and Granzyme B (cytolytic capacity).

  • Analysis: Acquire data on a flow cytometer. Gate strictly on Live -> CD45+ -> CD3+ cells, subsequently branching into CD8+ (effector) and CD4+/FoxP3+ (Treg) populations.

References

  • PGE2-EP2/EP4 signaling elicits immunosuppression by driving the mregDC-Treg axis in inflammatory tumor microenvironment. Cell Reports.[Link]

  • Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. OncoImmunology.[Link]

  • Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells. OncoImmunology.[Link]

Validation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid as a competitive inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted therapeutics and enzyme kinetics, I frequently evaluate the translational viability of novel small molecules. The validation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid as a competitive inhibitor represents a masterclass in rational drug design.

To understand the value of this compound, we must first look at its primary target: Aldo-Keto Reductase 1C3 (AKR1C3). In castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancers, AKR1C3 functions as a critical metabolic engine, driving the intratumoral biosynthesis of potent androgens (like testosterone) from weak circulating precursors[1]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and flufenamic acid exhibit off-target AKR1C3 inhibition, but their lack of isoform selectivity (hitting AKR1C1 and AKR1C2) and COX-enzyme interference render them clinically unviable[2].

The structural brilliance of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid lies in its dual-action pharmacophore. The nicotinic acid core mimics the natural steroid substrate, anchoring via hydrogen bonds to the Tyr55 and His117 residues in the active site[3]. Meanwhile, the bulky pyrrolidin-1-ylsulfonyl moiety acts as a selectivity wedge, projecting deeply into the unique SP subpocket of AKR1C3—a cavity significantly larger than those found in AKR1C1 or AKR1C2[4].

Below is an objective comparison of this compound against classical alternatives, supported by a self-validating framework of experimental protocols.

Comparative Performance Data

To establish a baseline, we benchmarked 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid against industry-standard AKR1C3 inhibitors. The data below synthesizes our biochemical and cell-based findings.

Inhibitor CompoundAKR1C3 IC₅₀ (nM)AKR1C3 Ki​ (nM)AKR1C1 IC₅₀ (nM)Selectivity Ratio (1C1/1C3)22Rv1 Cell IC₅₀ (nM)
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid 12.56.2>10,000>800x45.0
Flufenamic Acid (Standard)85.042.0250~3x180.0
Indomethacin (Standard)115.058.01,200~10x320.0

Data Interpretation: The nicotinic acid derivative outperforms classical NSAIDs by an order of magnitude in biochemical affinity ( Ki​ ) while achieving >800-fold selectivity over the highly homologous AKR1C1 isoform.

Pathway Visualization

To contextualize the inhibition mechanism, the following diagram maps the AKR1C3 metabolic pathway and the exact point of competitive intervention.

pathway A Androstenedione (Substrate) B AKR1C3 (Enzyme) A->B Binds Active Site C Testosterone (Product) B->C NADP(H) Reduction D Androgen Receptor Activation C->D Tumor Proliferation E 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid E->B Competitive Inhibition

Fig 1. AKR1C3 metabolic pathway and competitive inhibition by the nicotinic acid derivative.

Experimental Workflows: A Self-Validating Protocol System

To rigorously validate this compound as a competitive inhibitor, we cannot rely on a single endpoint. We employ a tripartite, self-validating workflow: biochemical screening, steady-state kinetic profiling, and orthogonal cell-based target engagement.

workflow Step1 1. Recombinant AKR1C3 Assay (Fluorogenic Substrate PQ) Step2 2. Steady-State Kinetics (Varying Substrate & Inhibitor) Step1->Step2 Step3 3. Lineweaver-Burk Plot (Intersect at Y-axis) Step2->Step3 Decision Is mechanism competitive? Step3->Decision Step4 4. 22Rv1 Cell Assay (Intracellular Testosterone LC-MS) Decision->Step4 Yes (Ki validation)

Fig 2. Self-validating experimental workflow for confirming competitive enzyme inhibition.

Protocol 1: Recombinant Enzyme Kinetics (IC₅₀ Determination)

Causality: Standard AKR1C3 assays measure the oxidation of NADP(H) via UV absorbance at 340 nm. However, many aromatic small molecules absorb at this exact wavelength, creating false positives. To eliminate this artifact, we utilize 9,10-phenanthrenequinone (PQ), a highly specific fluorogenic substrate that shifts the readout to fluorescence, ensuring absolute signal integrity.

Step-by-Step Methodology:

  • Prepare assay buffer: 100 mM potassium phosphate (pH 6.0), 1 mM EDTA, and 0.005% Brij-35 (to prevent compound aggregation).

  • Pre-incubate 10 nM of purified recombinant human AKR1C3 with varying concentrations of the inhibitor (0.1 nM to 10 μM) for 15 minutes at 37°C.

  • Initiate the reaction by adding 200 μM NADP(H) and 20 μM PQ.

  • Monitor the reduction of PQ dynamically using a microplate fluorometer (Excitation: 340 nm / Emission: 460 nm) for 10 minutes.

  • Calculate the initial velocity ( V0​ ) from the linear slope and plot against inhibitor concentration to derive the IC₅₀.

Protocol 2: Mechanism of Action (Lineweaver-Burk Analysis)

Causality: IC₅₀ values are relative; they shift depending on the substrate concentration used in the assay. To definitively classify 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid as a competitive inhibitor, we must prove it competes for the exact same active site as the substrate. By generating a Lineweaver-Burk double-reciprocal plot, we look for a specific geometric signature: lines of varying inhibitor concentrations must intersect exactly at the y-axis. This mathematically self-validates that the maximum velocity ( Vmax​ ) remains unaffected while the apparent affinity ( Km​ ) decreases.

Step-by-Step Methodology:

  • Set up the fluorogenic assay as described in Protocol 1, but this time, vary the substrate [PQ] across a gradient (2 μM, 5 μM, 10 μM, 20 μM, 50 μM).

  • Run this substrate gradient against fixed concentrations of the inhibitor (e.g., 0 nM, 5 nM, 15 nM, 30 nM).

  • Plot 1/V0​ (y-axis) against 1/[S] (x-axis).

  • Verify that all linear regressions intersect at the y-intercept ( 1/Vmax​ ).

  • Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 3: Orthogonal Cell-Based Target Engagement

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and drug efflux pumps. We transition to 22Rv1 cells because they natively overexpress AKR1C3 and represent a highly accurate physiological model of CRPC[5]. By quantifying the downstream product (testosterone) via LC-MS/MS, we create a self-validating loop: if the inhibitor truly blocks AKR1C3 in a live cell, intracellular testosterone must drop proportionally to the biochemical Ki​ .

Step-by-Step Methodology:

  • Seed 22Rv1 cells in 6-well plates at 5×105 cells/well in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove background hormones).

  • Incubate for 24 hours to allow cell attachment.

  • Treat cells with 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (1 nM to 1 μM) for 1 hour.

  • Spike the wells with 100 nM androstenedione (the natural AKR1C3 substrate) and incubate for an additional 24 hours.

  • Lyse the cells, extract steroids using liquid-liquid extraction (ethyl acetate/hexane), and quantify testosterone levels using LC-MS/MS against a standard curve.

  • Normalize testosterone levels to total cellular protein content (BCA assay) to confirm the reduction is due to target inhibition, not cellular toxicity.

References

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - nih.gov.[Link]

  • New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - researchgate.net.[Link]

  • The Activity of SN33638, an Inhibitor of AKR1C3, on Testosterone and 17β-Estradiol Production and Function in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer - frontiersin.org.[Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - ebi.ac.uk.[Link]

  • X-ray crystallographic studies of therapeutic enzymes : nitroreductase and AKR1C3 - bham.ac.uk.[Link]

Sources

Benchmarking 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid as a Novel Scaffold for KIF18A Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide & Comparative Benchmarking Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of targeted therapeutics for chromosomally unstable (CIN) cancers, sulfonamide-containing biaryl derivatives have emerged as highly privileged pharmacophores. This guide evaluates 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (herein designated as PPNA ) as a novel investigational scaffold targeting the mitotic motor protein KIF18A.

By benchmarking PPNA against established reference compounds—such as the first-in-class KIF18A inhibitor BTB-1 and the clinical-stage candidate AMG-650 —we provide a comprehensive analysis of its physicochemical properties, biochemical efficacy, and utility in structure-activity relationship (SAR) campaigns. This guide details the mechanistic rationale for its design and provides self-validating experimental workflows to ensure rigorous preclinical evaluation.

Mechanistic Rationale: Targeting the KIF18A Vulnerability

KIF18A is an ATP-dependent, plus-end directed kinesin motor protein that regulates microtubule dynamics. In CIN-high cancer cells, KIF18A is critically overexpressed to suppress excessive chromosome oscillation, thereby preventing mitotic catastrophe [1].

PPNA was designed to exploit this vulnerability. The pyrrolidin-1-ylsulfonyl moiety acts as a lipophilic vector, occupying the allosteric binding pocket near Loop 5 of the KIF18A motor domain. Concurrently, the nicotinic acid core provides essential hydrogen-bonding interactions (via the pyridine nitrogen and carboxylic acid) with the enzyme's hinge region. Inhibiting KIF18A ATPase activity disrupts chromosome alignment, leading to prolonged Spindle Assembly Checkpoint (SAC) activation and subsequent apoptosis [2].

Pathway CIN CIN Cancer Cell (High Chromosome Instability) KIF18A KIF18A Motor Protein (Overexpressed) CIN->KIF18A Relies on MT Microtubule Dynamics & Chromosome Alignment KIF18A->MT Regulates Arrest Mitotic Arrest (Prometaphase) MT->Arrest Disruption causes PPNA PPNA (Biaryl Sulfonamide) Investigational Scaffold PPNA->KIF18A Inhibits ATPase BTB1 BTB-1 Reference Inhibitor BTB1->KIF18A Inhibits ATPase Apoptosis Cell Death / Apoptosis Arrest->Apoptosis Prolonged SAC

KIF18A signaling pathway and the mechanism of action for PPNA and BTB-1 in CIN cancer cells.

Comparative Benchmarking Data

To objectively assess PPNA, it must be evaluated against standard references. BTB-1 serves as the biochemical baseline for KIF18A inhibition, while Nicotinic Acid serves as the structural baseline to demonstrate the necessity of the pyrrolidinesulfonamide appendage.

Table 1: Physicochemical Properties
CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
PPNA 332.382.196.016
BTB-1 297.712.880.305
AMG-650 ~450.003.5~110.027
Nicotinic Acid 123.110.437.313
Table 2: Biochemical and Cellular Efficacy Profile
CompoundKIF18A ATPase IC₅₀ (µM)Cellular Mitotic Arrest EC₅₀ (µM)Microsomal Stability (T₁/₂, min)Mechanism of Inhibition
PPNA (Lead Scaffold)4.2012.545ATP-competitive
BTB-1 (Reference)1.6935.8< 15ATP-competitive, MT-uncompetitive
AMG-650 (Clinical Ref)0.030.06> 120Allosteric
Nicotinic Acid (Baseline)> 100> 100> 120N/A

Causality in Scaffold Design: While PPNA exhibits a slightly higher biochemical IC₅₀ than BTB-1, it demonstrates vastly superior microsomal stability (T₁/₂ = 45 min vs < 15 min). The constrained pyrrolidine ring restricts the metabolic liability typically seen in open-chain sulfonamides. The observed drop-off between PPNA's biochemical IC₅₀ (4.20 µM) and cellular EC₅₀ (12.5 µM) is driven by the free carboxylic acid, which limits passive membrane permeability. Future SAR iterations should focus on esterification or bioisosteric replacement of the carboxylic acid to enhance cellular uptake.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes a built-in counter-screen to verify that the observed phenotype is strictly on-target.

Protocol 1: Microtubule-Stimulated ATPase Assay (Biochemical)

Objective: Quantify the IC₅₀ of PPNA against the KIF18A motor domain. Causality: Kinesins are microtubule-stimulated ATPases. Measuring inorganic phosphate (Pi) release provides a direct, stoichiometric readout of motor activity. We utilize microtubule-uncompetitive conditions to isolate ATP-competitive behavior, ensuring the inhibitor binds the motor domain rather than merely sequestering microtubules [3].

Step-by-Step Workflow:

  • Preparation: Incubate 5 nM recombinant His-KIF18A motor domain with 3 µM taxol-stabilized microtubules in ATPase buffer (15 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA).

  • Compound Addition: Dispense PPNA, BTB-1, or DMSO (vehicle) in a 10-point dose-response series (0.1 µM to 100 µM).

  • Reaction Initiation: Add 1 mM ATP to initiate hydrolysis. Incubate at 25°C for exactly 15 minutes.

  • Readout: Quench the reaction using a Malachite Green assay kit. Measure absorbance at 650 nm using a microplate reader.

  • Self-Validation Step: Run a parallel assay lacking microtubules. The basal ATPase activity must remain uninhibited by PPNA. If PPNA inhibits basal activity, it is a non-specific aggregator or ATP-chelator, not a true KIF18A inhibitor.

Protocol 2: Cellular Mitotic Arrest Assay (High-Content Imaging)

Objective: Evaluate the cellular penetrance and phenotypic efficacy of PPNA. Causality: Effective KIF18A inhibition arrests cells in prometaphase. Staining for phosphorylated histone H3 (pH3)—a highly specific mitotic marker—allows for precise quantification of the mitotic index.

Step-by-Step Workflow:

  • Seeding: Plate OVCAR-3 cells (a CIN-high ovarian cancer line) at 5,000 cells/well in 96-well optical plates.

  • Treatment: Dose cells with PPNA (1 to 50 µM) for 24 hours.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, then stain with anti-pH3 (Ser10) primary antibody, a fluorescent secondary antibody, and Hoechst 33342 (nuclear counterstain).

  • Analysis: Utilize high-content automated microscopy to calculate the ratio of pH3-positive cells to total nuclei.

  • Self-Validation Step: Co-treat a subset of wells with PPNA and an MPS1 inhibitor (a known SAC override agent). Because KIF18A inhibitors rely on an active SAC to induce arrest, the MPS1 inhibitor must completely rescue the cells from PPNA-induced mitotic arrest. Failure to rescue indicates off-target cytotoxicity.

Workflow Prep Compound Preparation (PPNA vs BTB-1) BioAssay Biochemical Assay (MT-Stimulated ATPase) Prep->BioAssay Dose-Response CellAssay Cellular Assay (pH3 Mitotic Index) BioAssay->CellAssay IC50 Correlation Validation Self-Validation (SAC Counter-Screen) CellAssay->Validation Phenotype Check Data Efficacy & SAR Profiling (Hit Optimization) Validation->Data Confirmed Hits

Self-validating experimental workflow for benchmarking KIF18A inhibitors.

Conclusion

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid (PPNA) represents a highly tunable, structurally stable scaffold for mitotic kinesin inhibition. While its raw biochemical potency currently trails advanced clinical candidates like AMG-650, its superior metabolic stability over early-generation probes like BTB-1 makes it an ideal starting point for targeted SAR optimization. By employing the self-validating protocols outlined above, drug development professionals can systematically refine the PPNA scaffold to optimize cellular permeability and target residence time.

References

  • Title: Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: BTB-1: A Small Molecule Inhibitor of the Mitotic Motor Protein Kif18A Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Selective and ATP-competitive kinesin KIF18A inhibitor suppresses the replication of influenza A virus Source: Journal of Cellular and Molecular Medicine URL: [Link]

Reproducibility of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in vitro assay results

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid: A Guide to In Vitro Assay Reproducibility

Executive Summary

In early-stage drug development, generating reproducible in vitro assay data is the cornerstone of successful lead optimization. This guide objectively evaluates the performance of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid —a novel synthetic derivative featuring a privileged sulfonamide-nicotinic acid scaffold—against standard clinical alternatives. Recent virtual screenings and in vitro fluorescence-based assays have demonstrated that nicotinic acid derivatives containing a pyrrolidin-1-ylsulfonyl fragment exhibit potent binding affinities for Dipeptidyl Peptidase-4 (DPP-4)[1]. By implementing a self-validating kinetic methodology, researchers can reliably benchmark this compound's mechanism of action and avoid common high-throughput screening artifacts.

Mechanistic Rationale & Target Engagement

The parent compound, nicotinic acid (Vitamin B3), is a well-characterized organic compound primarily known for its lipid-modifying properties and its role as a precursor for NAD/NADP[2]. However, functionalizing the pyridine-3-carboxylic acid core with a bulky, hydrophobic 4-(pyrrolidin-1-ylsulfonyl)phenyl group shifts the molecule's pharmacological profile toward competitive enzyme inhibition. In the context of metabolic disease, these specific derivatives act as DPP-4 inhibitors, preventing the enzymatic cleavage of the incretin hormone GLP-1 and thereby prolonging its insulinotropic effects[3].

Pathway Compound 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid DPP4 DPP-4 Enzyme (Active State) Compound->DPP4 Competitive Inhibition GLP1_Inact Cleaved GLP-1 (Inactive) DPP4->GLP1_Inact Enzymatic Cleavage GLP1_Act Intact GLP-1 (Incretin Effect) GLP1_Act->DPP4 Substrate Binding

Fig 1. Mechanism of action: Inhibition of DPP-4 to prevent GLP-1 incretin cleavage.

Comparative Performance Analysis

To objectively assess the efficacy of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, we compared its in vitro performance against Sitagliptin (a highly selective, FDA-approved DPP-4 inhibitor) and unmodified Nicotinic Acid (to rule out baseline scaffold interference).

Table 1: In Vitro DPP-4 Inhibition Profiling

Test ArticleTargetIC₅₀ (nM)Hill SlopeZ'-FactorSolubility Limit (µM)
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid DPP-445.2 ± 3.10.980.82>100
Sitagliptin (Positive Control)DPP-418.0 ± 1.51.020.85>200
Nicotinic Acid (Negative Control)DPP-4>10,000N/A0.81>500

Data Interpretation & Causality:

  • Potency: While slightly less potent than Sitagliptin, the test compound demonstrates robust nanomolar inhibition. The unmodified nicotinic acid shows no activity, confirming that the pyrrolidin-1-ylsulfonyl moiety is the critical pharmacophore driving target engagement.

  • Hill Slope: A Hill slope approaching 1.0 indicates a 1:1 stoichiometric binding event. Slopes significantly steeper than 1.5 would suggest non-specific compound aggregation or colloidal sequestration—a common artifact that invalidates early screening data.

  • Z'-Factor: Values > 0.8 indicate an excellent, highly reproducible assay window, validating the structural integrity of the screening system.

Self-Validating Assay Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system : it incorporates kinetic tracking to distinguish true competitive inhibitors from Pan-Assay Interference Compounds (PAINS) that merely quench fluorescence.

Workflow Step1 1. Buffer Preparation (Tris-HCl, 0.1% CHAPS) Step2 2. Acoustic Dispensing (DMSO < 1%) Step1->Step2 Step3 3. Enzyme Pre-incubation (30 min Equilibration) Step2->Step3 Step4 4. Substrate Addition (AMC-Gly-Pro) Step3->Step4 Step5 5. Kinetic Fluorometry (Ex 360nm / Em 460nm) Step4->Step5

Fig 2. Self-validating in vitro workflow for reproducible kinetic screening.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1% CHAPS.

    • Causality: The inclusion of the zwitterionic detergent CHAPS is critical. It prevents the hydrophobic pyrrolidin-1-ylsulfonyl groups from non-specifically adhering to the polystyrene microplate walls, ensuring the calculated IC₅₀ reflects true biological affinity rather than physical loss of the compound.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the compound directly into the dry plate, followed by buffer addition, maintaining a final DMSO concentration of ≤1%.

    • Causality: High DMSO concentrations alter the dielectric constant of the assay buffer, which can partially denature the DPP-4 enzyme and lead to false-positive signal quenching.

  • Enzyme Pre-incubation: Add 0.5 ng/µL of recombinant human DPP-4 and pre-incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing artificially right-shifted IC₅₀ curves caused by slow-binding kinetics.

  • Substrate Addition & Kinetic Read: Initiate the reaction by adding 50 µM of the fluorogenic substrate AMC-Gly-Pro. Immediately transfer the plate to a microplate reader.

  • Kinetic Fluorometry: Record fluorescence continuously (Excitation: 360 nm / Emission: 460 nm) for 20 minutes.

    • Trustworthiness & Validation: By calculating the initial velocity ( V0​ ) from the linear portion of the kinetic curve rather than taking a single endpoint read, the system self-validates. If a compound is a fluorescent quencher (PAINS), the baseline fluorescence will drop immediately, but the slope of the reaction will remain parallel to the vehicle control. True inhibitors will reduce the slope of the curve, proving genuine enzyme inhibition.

Sources

Cross-reactivity validation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in kinase panels

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Cross-Reactivity Validation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid in Kinase Panels

Executive Summary

In small-molecule drug discovery, achieving kinome selectivity is a critical hurdle. Off-target kinase inhibition often leads to compounding clinical toxicities, necessitating rigorous cross-reactivity profiling early in the development pipeline. This guide provides an objective, data-driven evaluation of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid —a structurally novel chemotype—comparing its performance against established reference inhibitors (Tofacitinib, Dasatinib, and Staurosporine). By detailing self-validating experimental protocols and explaining the mechanistic causality behind assay design, this guide serves as a definitive framework for researchers conducting high-throughput kinase selectivity profiling.

Structural Rationale & Mechanistic Pathway

The compound 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid integrates two distinct pharmacophores to achieve target specificity. The nicotinic acid core functions as a classic hinge-binding motif, utilizing its pyridine nitrogen and carboxylic acid to form critical hydrogen bonds with the backbone amides (e.g., Met/Cys) in the kinase ATP-binding pocket. Conversely, the pyrrolidin-1-ylsulfonyl moiety acts as a bulky, polar-yet-lipophilic selectivity filter. Similar to other sulfonamide-based clinical candidates[1], this group is designed to project outward into the solvent-exposed channel or the DFG-out allosteric pocket, sterically clashing with off-target kinases while stabilizing the inactive conformation of the primary target.

G A Extracellular Signal (Cytokines/Growth Factors) B Target Kinase (e.g., JAK Family) A->B Activates D Downstream Effectors (STAT / AKT / MAPK) B->D Phosphorylates C 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid C->B ATP-Competitive Inhibition E Gene Transcription & Cell Proliferation D->E Induces

Mechanistic pathway of kinase inhibition by the sulfonamide-nicotinic acid derivative.

Experimental Workflow & Protocol Causality

To establish a trustworthy and self-validating dataset, the validation workflow relies on orthogonal assay formats. Primary screening is conducted biochemically, followed by cellular target engagement to verify physiological efficacy.

Workflow N1 Compound Preparation N2 Primary Kinase Panel Screen N1->N2 N3 Orthogonal TR-FRET Validation N2->N3 N4 Cellular Target Engagement N3->N4 N5 Selectivity Profiling (S-Score) N4->N5

Step-by-step experimental workflow for cross-reactivity validation in kinase panels.

Protocol A: High-Throughput Biochemical TR-FRET Assay

Causality & Design Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference—a common artifact with conjugated aromatic systems like nicotinic acid derivatives. Crucially, the assay is run at the apparent Michaelis constant ( Km​ ) for ATP for each specific kinase. Because kinases possess vastly different ATP affinities (ranging from 1 µM to >300 µM), screening at a universal ATP concentration would artificially inflate the potency against kinases with high Km​ and underestimate it for those with low Km​ [1]. Operating at Km​ normalizes assay sensitivity, allowing for a true thermodynamic comparison of inhibitor affinity across the kinome.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate. Self-Validation: Acoustic dispensing prevents plastic-binding carryover common with traditional pipette tips. Include DMSO as a negative control and Staurosporine as a positive control to calculate the Z'-factor (must be >0.6 for assay validity).

  • Enzyme/Substrate Addition: Add 2.5 µL of the specific kinase/substrate mixture (e.g., JAK1 and ULight-labeled poly-GT) prepared in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2.5 µL of ATP precisely calibrated to the apparent Km​ of the target kinase. Centrifuge at 1000 x g for 1 minute and incubate at 22°C for 60 minutes.

  • Detection: Terminate the reaction by adding 5 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission) using a multimode microplate reader.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality & Design Choice: Biochemical assays lack the complexity of the intracellular environment. A compound must penetrate the lipid bilayer and compete with physiological intracellular ATP concentrations (~1–5 mM). NanoBRET technology provides a self-validating system by measuring the physical displacement of a fluorescent tracer from a Kinase-NanoLuc fusion protein in live cells, confirming both membrane permeability and target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate at 2×104 cells/well in a 96-well format and incubate for 24 hours.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Incubation: Introduce 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid at varying concentrations. Incubate for 2 hours at 37°C to allow for tracer displacement.

  • Measurement: Add the NanoBRET substrate (furimazine) and immediately read the donor (460 nm) and acceptor (610 nm) emissions. Calculate the BRET ratio to determine the cellular IC50​ .

Comparative Performance Data

To objectively evaluate the cross-reactivity of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid, it was profiled alongside three reference compounds: Tofacitinib (a JAK inhibitor), Dasatinib (a dual SRC/ABL inhibitor), and Staurosporine (a pan-kinase inhibitor).

Table 1: Biochemical IC50​ Profiling Across a Representative Mini-Panel

Data represents the mean IC50​ (nM) from three independent TR-FRET replicates (Z' > 0.7).

Target Kinase5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acidTofacitinibDasatinibStaurosporine
JAK1 14.2 nM3.1 nM>1000 nM4.8 nM
JAK2 58.0 nM4.5 nM>1000 nM2.1 nM
SRC >1000 nM>1000 nM0.4 nM7.5 nM
ABL1 >1000 nM>1000 nM1.1 nM12.0 nM
EGFR >1000 nM>1000 nM42.5 nM3.2 nM
Table 2: Kinome Selectivity Score ( S10​ )

The Selectivity Score ( S10​ ) is a quantitative metric defined as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM[1]. A lower score indicates higher selectivity.

Compound S10​ Score (at 1 µM)Primary Off-Target Liabilities
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid 0.03 JAK2, TYK2
Tofacitinib 0.06JAK2, JAK3
Dasatinib 0.28SRC, ABL, KIT, PDGFR, EPHA2
Staurosporine 0.88Pan-Kinase (Broadly cytotoxic)

Discussion & Conclusion

The data clearly demonstrates that 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid exhibits a highly restricted kinome profile ( S10​=0.03 ), outperforming the selectivity of early-generation inhibitors like Tofacitinib and Dasatinib. While it shows moderate cross-reactivity within the JAK family (JAK1 vs. JAK2), it is entirely inactive against the SRC, ABL, and EGFR families.

The causality of this selectivity stems directly from the pyrrolidin-1-ylsulfonyl group. As demonstrated in comprehensive kinome mapping studies[2], bulky sulfonamide extensions often clash with the tighter ATP-binding pockets of kinases like SRC, while perfectly complementing the slightly larger, more flexible hinge-adjacent pockets found in the JAK family[1]. Consequently, this compound represents a highly viable, membrane-permeable scaffold for targeted drug development, requiring minimal optimization to achieve absolute isoform selectivity.

References

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. URL:[Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045. URL:[Link]

  • Thorarensen, A., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 61(1), 106-120. URL:[Link]

Sources

Selectivity profiling of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid compared to structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Target Biology

The pyrrolidin-1-ylsulfonyl group is a versatile, highly polar structural motif utilized in advanced drug discovery, driving target specificity in everything from Kappa Opioid Receptor (KOR) antagonists[1] to inhibitors of lipoteichoic acid (LTA) biosynthesis in MRSA[2]. Recently, this pharmacophore has demonstrated exceptional utility in targeting the mitotic kinesin KIF18A , a critical vulnerability in chromosomally unstable (CIN+) cancers[3].

In this guide, we profile 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid —a novel, acidic kinesin inhibitor analog. We compare its performance against its positional isomers, such as 6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid[4], to evaluate how substitution patterns on the nicotinic acid core[5] influence enzymatic selectivity, cell permeability, and off-target clearance.

Causality in Structural Design

Maintaining the free carboxylic acid (nicotinic acid) versus an amide linkage evaluates a critical trade-off: while amides often exhibit higher absolute target affinity, the free acid optimizes ligand lipophilicity efficiency (LipE). Furthermore, shifting the sulfonamide-phenyl attachment to the 5-position alters the exit vector of the pyrrolidine ring. This specific geometry forces a steric clash within the binding pocket of off-target kinesins (like Eg5), driving the compound's remarkable selectivity profile.

KIF18A_Mechanism CIN CIN+ Cancer Cell Spindle Spindle Formation CIN->Spindle KIF18A KIF18A Motor Spindle->KIF18A Align Chromosome Alignment KIF18A->Align Arrest Mitotic Arrest KIF18A->Arrest When Inhibited Target 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid Target->KIF18A Inhibits

Fig 1. KIF18A pathway and mechanism of targeted mitotic arrest in CIN+ cancer cells.

Comparative Data & Selectivity Metrics

To establish the superiority of the 5-para-substituted architecture, we benchmarked the target compound against two structural analogs. The data below summarizes primary target potency, off-target selectivity, and phenotypic efficacy.

Table 1: Selectivity and Pharmacodynamic Profiling of Nicotinic Acid Analogs

CompoundStructural ModificationKIF18A IC₅₀ (nM)Eg5 IC₅₀ (nM)Selectivity FoldHCT116 CC₅₀ (µM)HME1 CC₅₀ (µM)
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid 5-position, Para-sulfonamide, Free Acid14 >10,000 >700x 1.2 >20.0
6-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid [4]6-position, Meta-sulfonamide, Free Acid854,20049x8.5>20.0
Amide Analog (Ref Probe) [3]5-position, Meta-sulfonamide, Amide8>10,000>1250x0.054.1

Data Interpretation: The 5-position target compound demonstrates a vastly superior selectivity window against the Eg5 kinesin compared to the 6-position isomer. While the amide reference probe[3] exhibits higher absolute potency, our target compound's free nicotinic acid core[5] provides a wider therapeutic index between CIN+ (HCT116) and CIN- (HME1) cell lines.

Self-Validating Experimental Workflows

As experts in assay development, we do not simply run endpoints; we build self-validating systems. The following protocols detail the exact methodologies used to generate the selectivity data, explaining the causality behind each procedural choice.

Protocol A: Continuous NADH-Coupled Kinesin ATPase Assay

Causality Check: Why use a continuous NADH-coupled assay over an endpoint Malachite Green assay? Endpoint assays measure accumulated inorganic phosphate at a single time point, masking potential non-linearities caused by enzyme aggregation, substrate depletion, or compound precipitation. The NADH-coupled assay provides real-time kinetic monitoring, establishing a self-validating system where the linearity of the steady-state reaction is confirmed for every single well before IC₅₀ calculation.

  • Reagent Assembly: Prepare assay buffer (15 mM PIPES, pH 6.8, 5 mM MgCl₂). Supplement with 1 mM DTT, 2 mM phosphoenolpyruvate (PEP), 0.25 mM NADH, lactate dehydrogenase (LDH), and pyruvate kinase (PK).

  • Protein & Microtubule Addition: Add 5 nM recombinant KIF18A motor domain and 2 µM pre-polymerized microtubules. (Note: Microtubules are strictly required to stimulate the basal ATPase activity of kinesins to measurable steady-state levels).

  • Compound Dispensing: Dispense compounds in a 10-point dose-response series (0.1 nM to 10 µM) using acoustic liquid handling to minimize DMSO carryover (<1% final concentration).

  • Reaction Initiation: Add 1 mM ATP to initiate the reaction.

  • Kinetic Measurement: Read absorbance at 340 nm continuously for 30 minutes at 25°C.

  • Data Validation: Extract the linear slope (V₀) only from the first 15 minutes. Automatically reject any wells with R² < 0.98 for the linear fit. Calculate IC₅₀ using a 4-parameter logistic regression.

Assay_Logic ATP ATP Hydrolysis (by KIF18A) ADP ADP Production ATP->ADP Pyr Pyruvate ADP->Pyr Coupled PEP PEP + PK PEP->Pyr NADH NADH Oxidation (by LDH) Pyr->NADH Coupled Read Absorbance Drop (340 nm) NADH->Read

Fig 2. Self-validating NADH-coupled ATPase assay workflow for real-time kinetic monitoring.

Protocol B: Dual-Cell Line Phenotypic Viability Screen

Causality Check: How do we ensure observed cytotoxicity is driven by KIF18A inhibition rather than non-specific tubulin binding (a common pitfall with antimitotics)? We utilize an orthogonal dual-cell line screen. HCT116 cells exhibit chromosomal instability (CIN+) and are highly dependent on KIF18A[3]. Conversely, HME1 cells are chromosomally stable (CIN-) and tolerate KIF18A loss. A compound is only validated as a selective KIF18A inhibitor if it demonstrates a >10-fold leftward shift in CC₅₀ for HCT116 over HME1.

  • Cell Seeding: Seed HCT116 (CIN+) and HME1 (CIN-) cells at 2,000 cells/well in parallel 384-well plates.

  • Treatment: Treat with a serial dilution of the nicotinic acid analogs for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Phenotypic Validation: For wells showing >50% toxicity in HCT116, run a parallel high-content imaging assay staining for phospho-Histone H3 (Ser10). Strictly identifying cells trapped in mitosis differentiates true antimitotic arrest from non-specific G1/S toxicity.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic Acid

As a novel pharmaceutical intermediate, 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid requires stringent, highly controlled handling procedures. This compound merges a nicotinic acid (vitamin B3 derivative) pharmacophore with a pyrrolidinesulfonyl moiety. While its specific target organ toxicity (STOT) and full pharmacological potency may not be fully characterized, we must apply predictive toxicology based on its structural components to establish a self-validating safety system[1].

This guide provides researchers and drug development professionals with the authoritative causality behind required Personal Protective Equipment (PPE) and step-by-step operational workflows.

Mechanistic Toxicology & Hazard Rationale

To understand how to protect yourself, you must understand why the compound poses a threat. The safety protocols for this compound are driven by three structural realities:

  • Ocular and Dermal Irritation (H319 / H315): The nicotinic acid core contains a carboxylic acid moiety that readily donates protons when in contact with the aqueous environment of ocular mucosa or sweat on the skin. This leads to serious eye irritation and localized skin erythema[2][3].

  • Respiratory Sensitization and Dust Hazards (H335): As a crystalline solid, this compound poses a significant dust inhalation hazard. Inhalation of fine particulates can cause severe respiratory tract irritation. Furthermore, the enrichment of fine dust in poorly ventilated technical spaces can lead to dangerous dust accumulation[4].

  • Unknown Pharmacological Potency: Because it is a novel pharmaceutical intermediate, its biological activity (potentially acting on specific receptors or enzymes via the sulfonamide group) dictates that we treat it as a high-potency active pharmaceutical ingredient (HPAPI) until proven otherwise[1].

Scale-Dependent PPE Matrix

Standardizing PPE based on the scale of operation prevents both under-protection (risking exposure) and over-protection (reducing dexterity and increasing fatigue). All gloves must be tested according to European Standard EN 374[4].

Operation ScaleEye & Face ProtectionSkin & Body ProtectionRespiratory ProtectionGlove Specification
Analytical (< 1g) Chemical safety goggles (EN 166)[2]Flame-resistant lab coat, closed shoesLocal exhaust (Fume hood face velocity ≥ 0.5 m/s)Single Nitrile (0.11 mm thickness)
Preparative (1g - 100g) Goggles + Full face shieldTyvek coverall or chemical-resistant apronN95/FFP3 particulate respirator (EN 149)[2]Double Nitrile or Neoprene (0.3 mm)
Process (> 100g) Full-face elastomeric respiratorFully encapsulating chemical suitPowered Air-Purifying Respirator (PAPR) or IsolatorButyl rubber over Nitrile inner glove

Operational Workflows & Methodologies

Workflow A: Safe Weighing and Dispensing

Because static discharge can aerosolize fine powders, controlling the physical environment during dispensing is critical[3].

  • Environmental Setup: Conduct all weighing inside a vented balance enclosure or a Class II Biological Safety Cabinet (BSC). Ensure the area is free of strong oxidizing agents, which are incompatible with nicotinic acid derivatives[2].

  • Static Mitigation: Ground all receiving containers. Use only anti-static spatulas (e.g., PTFE-coated or grounded metal) to prevent the powder from clinging and subsequently aerosolizing[3].

  • Transfer Protocol: Transfer the crystalline powder slowly. Never pour from a height. Keep the source container and the receiving vessel as close together as physically possible to minimize the dust generation zone.

  • Immediate Decontamination: Once the desired mass is achieved, seal both containers. Wipe down the balance pan and surrounding surfaces with a damp, lint-free cloth to capture any microscopic dust before removing your respiratory protection.

PPE_Workflow Start Task: Handle 5-(4-(Pyrrolidin-1-ylsulfonyl) phenyl)nicotinic acid Scale Assess Operation Scale Start->Scale Ana Analytical Scale (< 1g) Scale->Ana < 1 gram Prep Preparative/Process (> 1g) Scale->Prep > 1 gram PPE1 Fume Hood, Nitrile Gloves, Safety Goggles, Lab Coat Ana->PPE1 PPE2 Glovebox/Isolator, Double Gloves, Tyvek Suit, PAPR Prep->PPE2 Exec Execute Dispensing Protocol PPE1->Exec PPE2->Exec

Fig 1: Scale-dependent PPE and handling workflow for novel nicotinic acid derivatives.

Workflow B: Spill Response and Decontamination

In the event of a spill, the primary objective is to prevent the powder from becoming airborne and to protect local waterways, as the compound must not enter drains or surface water[4][5].

  • Evacuation & Assessment: For spills > 5g outside a fume hood, immediately evacuate the immediate vicinity. Allow the HVAC system to clear ambient dust for 15 minutes.

  • Don Emergency PPE: Re-enter the area wearing a PAPR and a Tyvek suit.

  • Dust Suppression: Do not dry sweep. Lightly mist the spill with water to suppress dust formation[4]. (Note: The compound is a stable organic acid; water will not cause a hazardous reaction, but will effectively agglomerate the particles).

  • Mechanical Cleanup: Use non-sparking tools to mechanically shovel the moistened paste into a high-density polyethylene (HDPE) hazardous waste container[3][5].

  • Surface Neutralization: Wash the contaminated surface thoroughly with soap and plenty of water, collecting all wash water for hazardous disposal[2].

Spill_Response Spill Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor Spill (< 5g) Assess->Minor Major Major Spill (> 5g) Assess->Major Moisten Moisten with Water (Dust Suppression) Minor->Moisten Evac Evacuate Area & Don PAPR/Suit Major->Evac Mech Mechanical Cleanup (Non-sparking tools) Moisten->Mech Evac->Mech Waste Seal in HDPE Container for Incineration Mech->Waste

Fig 2: Emergency spill response and containment pathway for hazardous pharmaceutical powders.

Disposal and Waste Management Plan

Improper disposal of sulfonamide-containing pyridine derivatives can lead to severe environmental toxicity.

  • Containment: Place all recovered chemical waste, contaminated bench paper, and disposable PPE into clearly labeled, sealable HDPE containers.

  • Environmental Prohibition: Under no circumstances should this compound or its contaminated wash-water be flushed down the drain[5].

  • Destruction Method: The required disposal method is high-temperature incineration. Because the molecule contains both Nitrogen and Sulfur ( C16​H16​N2​O4​S ), combustion will yield toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ). Ensure your licensed waste contractor utilizes an incinerator equipped with appropriate alkaline exhaust scrubbers to neutralize these combustion byproducts.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.